Technical Documentation Center

1-(3,5-Dimethoxybenzyl)azetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3,5-Dimethoxybenzyl)azetidine

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 1-(3,5-Dimethoxybenzyl)azetidine: A Technical Whitepaper

Executive Summary The incorporation of the azetidine ring system into pharmaceutical scaffolds has become a cornerstone strategy in modern drug design. Compared to their acyclic or larger-ring counterparts (e.g., pyrroli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the azetidine ring system into pharmaceutical scaffolds has become a cornerstone strategy in modern drug design. Compared to their acyclic or larger-ring counterparts (e.g., pyrrolidines, piperidines), azetidines often impart enhanced metabolic stability, reduced lipophilicity (lower logP), and altered basicity, which can significantly improve pharmacokinetic profiles[1].

This whitepaper details the synthesis of 1-(3,5-Dimethoxybenzyl)azetidine starting from the readily available precursor, 3,5-dimethoxybenzyl alcohol . We outline two highly efficient, self-validating synthetic pathways—direct nucleophilic substitution and reductive amination—providing researchers with the mechanistic rationale and step-by-step protocols required to execute these transformations in a professional laboratory setting.

Mechanistic Rationale & Pathway Selection

The direct conversion of an aliphatic or benzylic alcohol to a tertiary amine via direct nucleophilic attack is thermodynamically unfavorable due to the poor leaving-group ability of the hydroxyl anion. Therefore, the synthesis must proceed via one of two strategic pathways[2]:

  • Activation and N-Alkylation (The Substitution Route): The benzylic alcohol is first converted into a potent electrophile (a halide or sulfonate ester). Subsequent bimolecular nucleophilic substitution ( SN​2 ) with azetidine yields the target compound. This route is highly efficient but requires careful control of exotherms during the activation step[3].

  • Oxidation and Reductive Amination (The Hydride Route): The alcohol is oxidized to 3,5-dimethoxybenzaldehyde. The aldehyde is then condensed with azetidine to form an intermediate iminium ion, which is trapped in situ by a mild hydride donor (e.g., sodium triacetoxyborohydride)[4]. This route avoids genotoxic alkylating agents, making it preferable for late-stage pharmaceutical development.

SynthesisRoute SM 3,5-Dimethoxybenzyl Alcohol Int1 3,5-Dimethoxybenzyl Mesylate / Bromide SM->Int1 Activation (MsCl or PBr3) Int2 3,5-Dimethoxybenzaldehyde SM->Int2 Oxidation (MnO2 or Swern) Prod 1-(3,5-Dimethoxybenzyl) azetidine Int1->Prod N-Alkylation (Azetidine, Base) Int2->Prod Reductive Amination (Azetidine, NaBH(OAc)3)

Fig 1: Divergent synthetic pathways for 1-(3,5-Dimethoxybenzyl)azetidine.

Experimental Workflows: The N-Alkylation Route

The following protocol details the two-step activation and substitution route, utilizing methanesulfonyl chloride (MsCl) for activation. This is generally preferred over bromination for bench-scale synthesis as it utilizes milder conditions and avoids the generation of highly corrosive HBr gas.

Step 1: Synthesis of 3,5-Dimethoxybenzyl Methanesulfonate

Causality & Design: Methanesulfonyl chloride is used in the presence of triethylamine (Et 3​ N). The Et 3​ N serves a dual purpose: it acts as a catalytic nucleophile to form a highly reactive sulfene intermediate, and it acts as an acid scavenger to neutralize the HCl byproduct, protecting the electron-rich 3,5-dimethoxy aromatic ring from potential acid-catalyzed degradation.

Protocol:

  • Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with 3,5-dimethoxybenzyl alcohol (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Base Addition: Add triethylamine (1.5 equivalents) via syringe in a single portion.

  • Activation: Introduce methanesulfonyl chloride (1.2 equivalents) dropwise over 15 minutes. Self-Validation Check: The reaction will turn slightly cloudy as triethylamine hydrochloride precipitates, confirming the reaction is proceeding.

  • Monitoring: Stir at 0 °C for 1 hour. Monitor completion via TLC (Hexanes:EtOAc 7:3). The mesylate will appear as a new, UV-active spot with a higher Rf​ than the starting alcohol.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The crude mesylate should be used immediately in the next step due to its limited bench stability.

Step 2: Synthesis of 1-(3,5-Dimethoxybenzyl)azetidine

Causality & Design: The displacement is carried out in acetonitrile (MeCN), a polar aprotic solvent that optimally solvates the potassium cation of K 2​ CO 3​ , leaving the carbonate anion free to deprotonate the azetidine hydrochloride salt. Azetidine is highly volatile (bp ~61 °C); therefore, using its hydrochloride salt is operationally simpler and safer, provided sufficient base is present to liberate the free amine in situ[1].

Protocol:

  • Preparation: Dissolve the crude 3,5-dimethoxybenzyl methanesulfonate (1.0 equivalent) in anhydrous acetonitrile (0.15 M).

  • Reagent Addition: Add azetidine hydrochloride (1.5 equivalents) and finely powdered anhydrous potassium carbonate (K 2​ CO 3​ , 3.0 equivalents). Note: If using free-base azetidine, reduce K 2​ CO 3​ to 1.5 equivalents.

  • Heating: Equip the flask with a reflux condenser and heat the heterogeneous mixture to 60 °C for 4–6 hours. Similar alkylations utilizing benzylic halides have been successfully executed at elevated temperatures in polar aprotic solvents like DMAc[3].

  • Monitoring: Analyze the reaction via LC-MS. The product will present a distinct mass peak at m/z 208.1 [M+H]+ .

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate and wash with 1M NaOH to ensure the product is fully in its free-base form. Extract into 1M HCl (the product moves to the aqueous layer, leaving neutral impurities in the organic layer). Basify the aqueous layer to pH > 10 with NaOH, and extract back into ethyl acetate. Dry, filter, and concentrate to yield the pure 1-(3,5-Dimethoxybenzyl)azetidine.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios and expected yields for the two-step N-alkylation process.

Reagent / MaterialMW ( g/mol )EquivalentsFunctionExpected Yield
Step 1: Activation
3,5-Dimethoxybenzyl alcohol168.191.0Limiting ReagentN/A
Methanesulfonyl chloride114.551.2ElectrophileN/A
Triethylamine101.191.5Base / Scavenger> 95% (Crude)
Step 2: N-Alkylation
3,5-Dimethoxybenzyl mesylate246.281.0ElectrophileN/A
Azetidine Hydrochloride93.561.5NucleophileN/A
Potassium Carbonate138.213.0Base75 - 85% (Isolated)

Table 1: Stoichiometric parameters for the synthesis of 1-(3,5-Dimethoxybenzyl)azetidine.

Alternative Strategy: Reductive Amination

For laboratories prioritizing the avoidance of reactive electrophiles, the reductive amination route is highly recommended.

  • Oxidation: 3,5-dimethoxybenzyl alcohol is oxidized to 3,5-dimethoxybenzaldehyde using activated Manganese Dioxide (MnO 2​ ) in DCM at room temperature. This heterogeneous reaction is remarkably clean and self-validating; the black MnO 2​ is simply filtered off, leaving pure aldehyde.

  • Amination: The resulting 3,5-dimethoxybenzaldehyde is dissolved in 1,2-dichloroethane (DCE) or THF. Azetidine (free base) and a catalytic amount of acetic acid are added to promote iminium ion formation. After 1 hour, sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is added[4]. The steric bulk of the triacetoxyborohydride prevents the reduction of the unreacted aldehyde, selectively reducing only the more electrophilic iminium species to yield 1-(3,5-Dimethoxybenzyl)azetidine.

References

  • Google Patents. US8324208B2 - Prolyl hydroxylase inhibitors.[3] URL:

  • Google Patents. WO2015200709A1 - Histone demethylase inhibitors.[4] URL:

  • LOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.[1] URL: [Link]

Sources

Exploratory

Harnessing Strain and Rigidity: Physicochemical Profiling of Novel Azetidine Derivatives in Drug Discovery

Executive Summary The transition from flat, sp²-hybridized aromatic systems to topologically complex, sp³-rich frameworks has redefined modern medicinal chemistry. Among saturated heterocycles, the four-membered azetidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic systems to topologically complex, sp³-rich frameworks has redefined modern medicinal chemistry. Among saturated heterocycles, the four-membered azetidine ring has emerged as a privileged scaffold. By acting as a conformationally restricted bioisostere for piperidines and pyrrolidines, azetidines offer a unique combination of high ring strain, modulated basicity, and compact size. This technical whitepaper dissects the physicochemical causality of azetidine derivatives, mapping their structural features to pharmacokinetic outcomes, and provides self-validating experimental workflows for their characterization.

The Azetidine Paradigm: Escaping Flatland

In drug discovery, the selection of a core heterocyclic scaffold dictates the entire downstream profile of a lead compound. Historically, six-membered piperidine and five-membered pyrrolidine rings dominated due to their synthetic accessibility. However, the drive to improve aqueous solubility and reduce off-target lipophilic binding has led to the widespread adoption of azetidines.

Azetidines offer a rigid, compact framework that forces appended pharmacophores into highly specific spatial vectors. This conformational restriction reduces the entropic penalty upon target binding, often resulting in superior potency compared to flexible acyclic or larger cyclic analogs. Furthermore, the integration of azetidines facilitates library synthesis via strain-release functionalization, expanding the accessible chemical space[1].

Core Physicochemical Properties: A Mechanistic Analysis

The fundamental differences between azetidines and their larger counterparts are rooted in thermodynamics and orbital geometry.

Ring Strain and Conformational Rigidity

Azetidine is characterized by immense ring strain, calculated at approximately 25.2 to 25.4 kcal/mol, whereas the stable chair conformation of piperidine possesses 0 kcal/mol of strain[2]. This strain alters the hybridization of the nitrogen atom, increasing the s-character of the exocyclic bonds and compressing the internal bond angles. Consequently, the pyramidal inversion of the azetidine nitrogen is facile at room temperature (ΔG‡ = 10 kcal/mol for N-methyl azetidine)[2].

Basicity (pKa) and Ionization

The pKa of a heterocycle dictates its ionization state at physiological pH (7.4), directly impacting cell permeability (via passive diffusion) and lysosomal trapping. Despite its strained geometry, the aqueous pKa of unsubstituted azetidine is approximately 11.29, which is highly basic and comparable to pyrrolidine (11.27) and piperidine (11.22)[2]. However, the strategic placement of electron-withdrawing substituents (e.g., fluorine or oxygen-containing moieties) at the C3 position can predictably depress this pKa, allowing medicinal chemists to tune the fraction of unionized drug for optimal blood-brain barrier (BBB) penetration.

Lipophilicity (logP) and Aqueous Solubility

Replacing a piperidine ring with an azetidine ring removes two methylene units, simultaneously reducing molecular weight and lipophilicity (logP). This reduction in hydrophobicity, coupled with the sp³-rich, compact nature of the ring, dramatically enhances aqueous solubility—a critical parameter for oral bioavailability.

Quantitative Data Summary

Table 1: Comparative Physicochemical Data of Saturated N-Heterocycles

Physicochemical ParameterAzetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
Ring Strain (kcal/mol) ~25.2 - 25.4~6.0~0.0
Nitrogen Inversion Barrier (ΔG‡) 10 kcal/mol< 5 kcal/mol< 5 kcal/mol
Aqueous pKa (25°C) 11.2911.2711.22
Conformational State Puckered / RigidFlexible EnvelopeStable Chair

ADME Implications: Balancing Stability and Affinity

The physicochemical properties of azetidines directly govern their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. While the high ring strain provides a rigid vector for target engagement, it also introduces a potential metabolic liability. Cytochrome P450 enzymes and monoamine oxidases (MAOs) can exploit this strain, leading to metabolic ring-opening.

To counteract this, modern drug design employs steric shielding—placing bulky substituents adjacent to the nitrogen—or utilizes azetidines in spirocyclic or bicyclic systems to block oxidative cleavage sites[3].

G N1 Azetidine Scaffold N2 High Ring Strain (~25.4 kcal/mol) N1->N2 Structural feature N3 High sp³ Character & Compact Size N1->N3 Structural feature N4 Modulated pKa (~11.29 baseline) N1->N4 Electronic feature N7 Metabolic Liability (Ring Opening) N2->N7 Susceptibility N8 Improved PK Profile & Bioavailability N2->N8 Rigid binding N5 Lower Lipophilicity (Decreased logP) N3->N5 Reduces hydrophobicity N6 Enhanced Aqueous Solubility N4->N6 Ionization state N5->N6 Drives N6->N8 Absorption

Logical mapping of azetidine structural features to ADME and pharmacokinetic outcomes.

Analytical Workflows for Physicochemical Characterization

To ensure data integrity, all physicochemical evaluations must operate as self-validating systems. Below are the definitive protocols for characterizing novel azetidine derivatives.

Protocol 1: High-Throughput Potentiometric pKa Determination

Causality & Rationale: We select potentiometric titration over UV-metric methods because many aliphatic azetidine derivatives lack a strong chromophore. A continuous nitrogen purge is strictly employed to eliminate dissolved CO₂, which would otherwise form carbonic acid and artificially depress the alkaline pKa measurement.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-2 mg of the azetidine derivative in 1.0 mL of 0.15 M KCl (to maintain constant ionic strength). If aqueous solubility is poor, use a methanol/water co-solvent system and extrapolate to 0% methanol using the Yasuda-Shedlovsky technique.

  • Environmental Control: Maintain the titration vessel at exactly 25.0 ± 0.1°C using a circulating water bath. Purge the solution with argon or nitrogen gas for 5 minutes prior to titration.

  • Titration: Titrate the solution using standardized 0.5 M HCl to pH 2.0, followed by a reverse titration with standardized 0.5 M KOH up to pH 12.0.

  • Data Derivation: Calculate the pKa using the Bjerrum difference curve, identifying the inflection point where the concentration of protonated and unprotonated species is equal.

  • System Validation (Critical): Include a known standard (e.g., diphenhydramine) in the queue. The system is validated only if the standard's measured pKa falls within ±0.05 units of its literature value.

Protocol 2: Shake-Flask Method for logP/logD Profiling

Causality & Rationale: Pre-equilibration of the octanol and aqueous phases is non-negotiable. Without it, mutual saturation occurs dynamically during the assay, altering phase volumes and skewing the partition coefficient. Centrifugation is mandated over gravity separation to reliably break micro-emulsions formed by the surfactant-like properties of highly substituted azetidines.

Step-by-Step Methodology:

  • Phase Pre-equilibration: Vigorously stir 1-octanol and aqueous buffer (pH 7.4 for logD, or unbuffered water for logP) together for 24 hours. Separate the phases.

  • Solubilization: Dissolve the azetidine analyte in the pre-equilibrated aqueous phase at a concentration well below its saturation limit (e.g., 100 µM).

  • Partitioning: Combine the aqueous analyte solution with the pre-equilibrated octanol in a glass vial. Shake mechanically at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3000 RPM for 15 minutes to force complete phase separation and eliminate micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration in each phase using HPLC-UV or LC-MS/MS.

  • System Validation (Critical): Calculate the mass balance by comparing the total quantified compound in both phases against the initial stock concentration. A recovery of <95% invalidates the run, indicating precipitation or adsorption to the glassware.

Workflow S1 1. Equilibration Octanol & Buffer S2 2. Solubilization Dissolve Analyte S1->S2 S3 3. Partitioning Shake 24h @ 25°C S2->S3 S4 4. Separation Centrifugation S3->S4 S5 5. Quantification HPLC/UV Analysis S4->S5 S6 6. Validation Mass Balance Check S5->S6

Step-by-step shake-flask workflow for validated logP/logD determination.

Clinical Translation: Azetidines in Approved Therapeutics

The rigorous physicochemical tuning of azetidine derivatives has successfully translated from bench to bedside. Several FDA-approved drugs leverage the unique properties of this scaffold to achieve optimal target selectivity and metabolic stability[3][4][5]:

  • Baricitinib: An oral Janus kinase (JAK1/JAK2) inhibitor used for rheumatoid arthritis. The azetidine ring restricts the conformation of the appended sulfonamide, ensuring precise hydrogen bonding within the kinase hinge region[3][4].

  • Cobimetinib: A MEK1/2 inhibitor utilized in targeted cancer therapy. The azetidine moiety improves the overall aqueous solubility and pharmacokinetic exposure of the drug compared to larger, more lipophilic analogs[4][5].

  • Azelnidipine: A dihydropyridine calcium channel blocker where the azetidine ring contributes to its gradual onset and long-lasting antihypertensive effects by modulating the compound's lipophilic partitioning into vascular smooth muscle membranes[4][5].

Conclusion

The azetidine ring is no longer a synthetic curiosity; it is a fundamental building block in the modern medicinal chemist's toolkit. By understanding the causal relationship between its high ring strain, inherent basicity, and compact sp³ geometry, researchers can rationally design derivatives with superior solubility, optimized pKa, and rigid pharmacophore presentation. Adherence to strict, self-validating analytical protocols ensures that these theoretical advantages translate reliably into robust in vivo performance.

References

  • BenchChem Technical Support Team. A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem.

  • Subba Rao Cheekatla. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry (2026). 4

  • National Institutes of Health (PMC). Put a ring on it: application of small aliphatic rings in medicinal chemistry. 2

  • Subba Rao Cheekatla. Azetidines in medicinal chemistry: emerging applications and approved drugs (ResearchGate Extended Data). 3

  • Journal of the American Chemical Society. Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. 1

  • PharmaBlock. Azetidines in Drug Discovery. 5

Sources

Foundational

Preliminary Biological Screening of 1-(3,5-Dimethoxybenzyl)azetidine: A Strategic Technical Guide

Executive Summary The evaluation of novel chemical scaffolds requires a rigorous, step-wise biological screening cascade to prevent late-stage attrition. This whitepaper outlines a comprehensive, self-validating framewor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of novel chemical scaffolds requires a rigorous, step-wise biological screening cascade to prevent late-stage attrition. This whitepaper outlines a comprehensive, self-validating framework for the preliminary biological screening of 1-(3,5-Dimethoxybenzyl)azetidine , a nitrogen-containing heterocyclic compound of high interest in medicinal chemistry[1]. By synthesizing physicochemical profiling, cytotoxicity assessments, and advanced phenotypic screening, this guide provides a logical roadmap for determining the therapeutic viability of this specific scaffold.

The Chemical Rationale: Why This Scaffold?

In my experience overseeing early-stage drug discovery, successful screening begins with understanding the physical and structural nature of the molecule. We cannot simply throw a compound at a target; we must understand why it should interact with biological systems.

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as highly privileged motifs[2]. Their inherent ring strain (approximately 25.4 kcal/mol) and constrained geometry increase the three-dimensionality of the molecule, providing unique exit vectors compared to larger, flatter saturated heterocycles like piperidines or pyrrolidines[3][4].

Furthermore, the integration of a 3,5-dimethoxybenzyl group introduces a lipophilic anchor equipped with hydrogen-bond acceptor sites (the methoxy oxygens). This specific structural combination—a conformationally rigid basic amine coupled with a substituted aromatic ring—is a classic pharmacophore for Central Nervous System (CNS) targets, making it an excellent candidate for neurological and anti-inflammatory drug discovery[1][5].

Phase 1: Physicochemical Profiling & ADME

The Causality Principle: A common point of failure in screening campaigns is progressing a compound without understanding its physical behavior in aqueous assay buffers. If 1-(3,5-Dimethoxybenzyl)azetidine precipitates out of solution, it will yield false-negative biological readouts. If it is instantly degraded by liver enzymes, it holds no in vivo value.

Before any cell-based assay is conducted, the compound must undergo foundational ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to establish its kinetic solubility and microsomal stability.

Phase 2: In Vitro Cytotoxicity (The MTT Assay)

The Causality Principle: To identify a viable therapeutic window, we must first determine the concentration at which the compound exhibits basal toxicity[6]. If a compound kills cells at 10 µM, any phenotypic "activity" observed at that concentration is merely an artifact of cell death.

To build a self-validating system, we utilize the MTT assay. This colorimetric assay relies on the reduction of a yellow tetrazolium salt into insoluble purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes present only in the mitochondria of living cells[7][8]. By including known cytotoxic agents as positive controls, the assay internally validates the dynamic range of the cell line's response[9].

Step-by-Step MTT Methodology
  • Cell Seeding: Seed HEK293 (or target-specific) cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for adhesion[10].

  • Compound Treatment: Prepare 1-(3,5-Dimethoxybenzyl)azetidine in DMSO, ensuring the final assay concentration of DMSO does not exceed 0.5% (to prevent solvent toxicity). Apply the compound at a concentration gradient (e.g., 0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin)[9][10].

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 1 to 4 hours at 37°C until intracellular purple crystals are visible under a microscope[8][10].

  • Solubilization & Readout: Carefully add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl) to each well to dissolve the formazan crystals. Record absorbance at 570 nm using a microplate spectrophotometer[7][10].

Phase 3: Target-Agnostic Phenotypic Screening

The Causality Principle: Because 1-(3,5-Dimethoxybenzyl)azetidine is a versatile and relatively novel scaffold, relying solely on target-directed screening introduces investigator bias and risks missing novel mechanisms of action. High-Content Screening (HCS) allows us to evaluate multiple cellular and molecular features simultaneously in living systems[11][12].

Morphological Profiling via Cell Painting

We employ "Cell Painting," a multiplexed morphological profiling assay that uses six fluorescent dyes to label eight distinct cellular components (including the nucleus, endoplasmic reticulum, mitochondria, and cytoskeleton)[13].

  • Workflow: Cells treated with non-toxic concentrations of the azetidine compound (determined in Phase 2) are stained and imaged using automated high-resolution microscopy[11].

  • Analysis: Machine learning algorithms translate the morphological features into a phenotypic fingerprint, which is then clustered against profiles of known drugs to predict the compound's mechanism of action[14].

Phase 4: Target-Directed Screening (CNS/GPCR Focus)

The Causality Principle: Given the structural homology of aryl-azetidines to aminergic CNS drugs, we must systematically evaluate its binding affinity against a panel of G-protein coupled receptors (GPCRs) and Sigma receptors[5][15].

Step-by-Step Radioligand Binding Methodology (Sigma-1 Receptor)
  • Membrane Preparation: Isolate membrane fractions from cells overexpressing the human Sigma-1 receptor[15].

  • Radioligand Incubation: Incubate the membrane preparations with a target-specific radioligand (e.g., -pentazocine) and varying concentrations of 1-(3,5-Dimethoxybenzyl)azetidine (0.1 nM to 10 µM) in Tris-HCl buffer (pH 7.4) for 120 minutes at 37°C[15].

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine to separate bound from free radioligand.

  • Detection: Wash the filters with ice-cold buffer, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter. Calculate Ki​ values using the Cheng-Prusoff equation.

Quantitative Data Summaries

To facilitate rapid decision-making, all screening data must be consolidated into standardized tables. Below are the structural templates with hypothetical threshold data used to benchmark the 1-(3,5-Dimethoxybenzyl)azetidine scaffold.

Table 1: Physicochemical & ADME Profiling Summary

ParameterAssay MethodTarget Threshold for Lead Progression
Kinetic Solubility Nephelometry (pH 7.4) >50 µM
Lipophilicity (LogP) Shake-flask / LC-MS 2.0−3.5
Microsomal Stability Mouse Liver Microsomes (MLM) T1/2​>45 min

Table 2: Cytotoxicity Profile (MTT Assay)

Cell LineTissue OriginAcceptable IC50​ ThresholdControl ( IC50​ )
HEK293 Human Embryonic Kidney >50 µM (Low Toxicity)Doxorubicin ( 0.5 µM )
HepG2 Human Liver Carcinoma >50 µM (Low Hepatotox)Doxorubicin ( 1.2 µM )

Table 3: Preliminary Target-Directed Binding Affinities

Target ReceptorRadioligand UsedDesired Ki​ (Affinity)
Sigma-1 ( σ1​ ) -pentazocine <100 nM
Dopamine ( D2​ ) [3H] SpiperoneProfiling dependent
Serotonin ( 5−HT2A​ ) [3H] KetanserinProfiling dependent

Screening Workflow Visualization

The following diagram illustrates the logical gating of our screening cascade. Compounds must pass the cytotoxicity gate before advancing to resource-intensive phenotypic or target-directed screens.

G Start 1-(3,5-Dimethoxybenzyl)azetidine Scaffold Synthesis & QC Phase1 Phase 1: ADME & Physicochemical (Solubility, LogP, Stability) Start->Phase1 Phase2 Phase 2: Cytotoxicity (MTT Viability Assay) Phase1->Phase2 Gate1 Cell Viability > 80% at 10 µM? Phase2->Gate1 Phase3 Phase 3: Phenotypic HCS (Cell Painting / Morphological) Gate1->Phase3 Yes (Safe) Phase4 Phase 4: Target-Directed (GPCR Radioligand Binding) Gate1->Phase4 Yes (Safe) Tox Toxicity Profiling & Structure Revision Gate1->Tox No (Cytotoxic) Hit Hit Validation & Lead Optimization Phase3->Hit Phase4->Hit

Figure 1: Strategic logical workflow for the preliminary biological screening cascade.

Sources

Exploratory

Retrosynthetic Analysis and Methodological Guide for the 1-(3,5-Dimethoxybenzyl)azetidine Core

Executive Summary The synthesis of highly sp3-hybridized, conformationally restricted heterocycles is a cornerstone of modern drug discovery. This technical guide provides an in-depth retrosynthetic analysis and forward-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly sp3-hybridized, conformationally restricted heterocycles is a cornerstone of modern drug discovery. This technical guide provides an in-depth retrosynthetic analysis and forward-synthesis methodology for the 1-(3,5-Dimethoxybenzyl)azetidine core. Designed for medicinal chemists and process scientists, this whitepaper deconstructs the logical pathways for assembling this scaffold, detailing the mechanistic causality behind reagent selection and providing a self-validating experimental protocol to ensure high-fidelity synthesis.

Strategic Rationale: The Azetidine Core in Medicinal Chemistry

The pharmaceutical industry has increasingly shifted away from planar, sp2-rich aromatic rings toward three-dimensional, sp3-rich frameworks—a paradigm often referred to as the "escape from flatland." Azetidines, four-membered nitrogen heterocycles, have emerged as privileged scaffolds and are frequently employed as bioisosteres for piperidines, pyrrolidines, and morpholines 1[1].

Incorporating the azetidine ring imparts enhanced structural rigidity, improved aqueous solubility, and superior metabolic stability against oxidative degradation 23[2][3]. In the specific case of 1-(3,5-dimethoxybenzyl)azetidine, the 3,5-dimethoxybenzyl moiety serves a dual purpose: it acts as a lipophilic pharmacophore that modulates biological interactions, and it functions as a robust, electron-rich protecting group during complex multi-step syntheses 4[4].

Retrosynthetic Analysis & Pathway Selection

When deconstructing the 1-(3,5-dimethoxybenzyl)azetidine core, the primary retrosynthetic disconnection targets the exocyclic C-N bond.

Retrosynthesis Target 1-(3,5-Dimethoxybenzyl)azetidine PathA Path A: Reductive Amination (C-N Disconnection) Target->PathA Preferred PathB Path B: N-Alkylation (C-N Disconnection) Target->PathB Alternative PrecursorA 3,5-Dimethoxybenzaldehyde + Azetidine PathA->PrecursorA PrecursorB 3,5-Dimethoxybenzyl halide + Azetidine PathB->PrecursorB

Retrosynthetic disconnections for the 1-(3,5-Dimethoxybenzyl)azetidine core.

  • Path A (Reductive Amination): Disconnection yields azetidine and 3,5-dimethoxybenzaldehyde. This is the preferred route due to its high chemoselectivity, operational simplicity, and avoidance of over-alkylation 56[5][6].

  • Path B (N-Alkylation): Disconnection yields azetidine and a 3,5-dimethoxybenzyl halide (chloride or bromide). While viable, this classical approach is prone to over-alkylation, generating undesired quaternary ammonium salts that complicate purification 4[4].

Mechanistic Causality in Forward Synthesis

The reductive amination pathway relies on the condensation of the secondary amine (azetidine) with the aldehyde to form a hemiaminal intermediate, which rapidly dehydrates into an electrophilic iminium ion.

Mechanism Aldehyde Aldehyde + Azetidine Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium -H2O Product Tertiary Amine Product Iminium->Product NaBH(OAc)3 Reduction

Mechanism of reductive amination using NaBH(OAc)3.

The choice of reducing agent is critical to the success of this transformation. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over stronger hydrides (like NaBH4 or LiAlH4) because the electron-withdrawing acetate groups significantly reduce its nucleophilicity. This ensures the selective reduction of the highly electrophilic iminium ion over the unreacted benzaldehyde, preventing the formation of 3,5-dimethoxybenzyl alcohol as an unwanted byproduct 76[6][7].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high yield, the following protocol incorporates self-validating checkpoints.

Protocol: Reductive Amination of 3,5-Dimethoxybenzaldehyde with Azetidine

Materials: Azetidine hydrochloride (1.0 eq), 3,5-dimethoxybenzaldehyde (1.0 eq), NaBH(OAc)3 (1.5 eq), Triethylamine (1.1 eq), Anhydrous Dichloromethane (DCM).

  • Step 1: Free-Basing the Amine. Suspend azetidine hydrochloride in anhydrous DCM at 0 °C. Add triethylamine dropwise and stir for 15 minutes.

    • Causality: Azetidine free base is highly volatile and prone to degradation; utilizing its hydrochloride salt ensures shelf stability. Triethylamine acts as a non-nucleophilic base to liberate the reactive free amine in situ5[5].

  • Step 2: Iminium Formation. Add 3,5-dimethoxybenzaldehyde to the mixture. Stir at room temperature for 2 hours.

    • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The UV-active aldehyde spot (Rf ~0.6) should drastically diminish, indicating successful iminium formation.

  • Step 3: Selective Reduction. Cool the reaction back to 0 °C. Add NaBH(OAc)3 portion-wise.

    • Causality: Portion-wise addition controls the mildly exothermic reduction. The reaction must be kept in an aprotic solvent (DCM), as NaBH(OAc)3 is susceptible to hydrolysis in protic environments 6[6].

  • Step 4: Quench and Workup. After 12 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM.

    • Causality: The mild base neutralizes the acetic acid byproduct generated during reduction and safely destroys any unreacted hydride without degrading the basic tertiary amine product 7[7].

  • Step 5: Analytical Validation. Purify via silica gel chromatography (DCM/MeOH).

    • Validation Checkpoint: 1H NMR (CDCl3) should confirm the complete disappearance of the aldehyde proton (~9.9 ppm) and the presence of a new benzylic CH2 singlet (~3.5 ppm) alongside the characteristic multiplet of the azetidine ring protons.

Quantitative Route Comparison

The table below summarizes the quantitative and qualitative metrics comparing the two primary synthetic routes for the 1-(3,5-dimethoxybenzyl)azetidine core.

MetricRoute A: Reductive AminationRoute B: Direct N-Alkylation
Typical Yield 80 - 95%50 - 70%
Chemoselectivity High (Selective for iminium)Low (Prone to over-alkylation)
Primary Byproduct Trace benzyl alcoholQuaternary ammonium salts
Reaction Conditions Mild (Room temp, NaBH(OAc)3)Moderate (Heat, K2CO3, MeCN)
Scalability ExcellentPoor (Requires strict stoichiometry)

Conclusion

The 1-(3,5-dimethoxybenzyl)azetidine core represents a highly valuable structural motif in modern medicinal chemistry. By employing a retrosynthetically sound reductive amination approach, chemists can bypass the pitfalls of direct alkylation. The use of NaBH(OAc)3 ensures high chemoselectivity, while the self-validating protocol provided guarantees a robust, scalable, and high-yielding synthesis suitable for downstream drug development applications.

Sources

Foundational

Discovery and Application of 1-(3,5-Dimethoxybenzyl)azetidine: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary In contemporary drug discovery, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—are paramount. 1-(3,5-Dimethoxybenzyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—are paramount. 1-(3,5-Dimethoxybenzyl)azetidine (Molecular Formula: C₁₃H₁₇N, MW: ~203.29 g/mol ) has emerged as a highly versatile building block in medicinal chemistry and materials science [1].

This technical guide explores the structural rationale behind this specific compound, detailing why the fusion of a conformationally restricted azetidine ring with an electron-rich 3,5-dimethoxybenzyl moiety yields superior pharmacokinetic and pharmacodynamic profiles. Furthermore, we provide a validated, step-by-step synthetic methodology and examine the structure-activity relationships (SAR) that make this compound a cornerstone in developing novel central nervous system (CNS) therapeutics and antimicrobial agents.

Structural Rationale & Pharmacophore Properties

The efficacy of 1-(3,5-Dimethoxybenzyl)azetidine stems from the synergistic properties of its two primary structural components:

The Azetidine Core: Conformational Restriction

Historically, medicinal chemists relied heavily on pyrrolidine (5-membered) and piperidine (6-membered) rings. However, the four-membered azetidine ring offers a unique balance of conformational restriction and basicity.

  • Causality in Design: Unlike highly flexible acyclic amines, the constrained azetidine ring limits the number of accessible conformations. This reduces the entropic penalty upon receptor binding, leading to higher target affinity.

  • Pharmacokinetic Advantage: Compared to larger rings, azetidines possess a lower molecular weight and decreased lipophilicity (logP), which frequently translates to improved metabolic stability, reduced off-target toxicity, and enhanced membrane permeability.

The 3,5-Dimethoxybenzyl Moiety: Hydrophobic Anchoring

The 3,5-dimethoxybenzyl group acts as a robust pharmacophore element [2].

  • Electronic and Steric Profile: The methoxy groups act as potent hydrogen bond acceptors, while the meta-substitution pattern provides a specific steric bulk that fits optimally into the hydrophobic binding pockets of various receptors.

  • Metabolic Shielding: The electron-rich aromatic system stabilizes intermediate states during synthesis and offers resistance to certain oxidative metabolic pathways (such as CYP450-mediated aromatic hydroxylation), thereby prolonging the compound's half-life in vivo.

Synthetic Methodology: Reductive Amination Workflow

The synthesis of 1-(3,5-Dimethoxybenzyl)azetidine can be achieved via several routes, including aziridine rearrangement and direct alkylation [1]. However, reductive amination remains the industry standard due to its high yield, scalability, and mild conditions [3].

Self-Validating Protocol: Synthesis via Reductive Amination

Objective: High-yield synthesis of the target scaffold using mild reductive amination. Reagents: 3,5-Dimethoxybenzaldehyde (1.0 eq), Azetidine hydrochloride (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Glacial acetic acid (0.1 eq), 1,2-Dichloroethane (DCE).

  • Step 1: Free-basing and Imine Formation

    • Action: Suspend azetidine hydrochloride in anhydrous DCE. Add DIPEA dropwise at 0°C. Stir for 15 minutes.

    • Causality: Azetidine is highly volatile and basic; using its hydrochloride salt ensures stability. DIPEA liberates the free amine in situ without reacting with the aldehyde.

  • Step 2: Condensation

    • Action: Add 3,5-dimethoxybenzaldehyde followed by catalytic glacial acetic acid. Stir at room temperature for 2 hours.

    • Causality: Acetic acid lowers the pH slightly to protonate the carbonyl oxygen, accelerating nucleophilic attack by the azetidine to form the iminium ion intermediate.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot (Rf ~0.6) should disappear, indicating complete conversion to the iminium intermediate.

  • Step 3: Reduction

    • Action: Cool the mixture to 0°C. Add STAB portion-wise. Stir for 12 hours at room temperature.

    • Causality: STAB is a mild reducing agent that selectively reduces the iminium ion over the unreacted aldehyde, preventing the formation of 3,5-dimethoxybenzyl alcohol side products.

  • Step 4: Quenching and Workup

    • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: The basic quench neutralizes acetic acid and destroys excess STAB. It also ensures the product remains in its free-base form, maximizing partitioning into the organic layer.

    • Validation Check: LC-MS analysis of the crude residue must show a dominant peak at m/z 208.1 [M+H]⁺.

Synthesis A 3,5-Dimethoxybenzaldehyde C Iminium Intermediate A->C Condensation (AcOH cat.) B Azetidine Hydrochloride + DIPEA B->C D NaBH(OAc)3 (STAB) Reduction C->D E 1-(3,5-Dimethoxybenzyl)azetidine (Target Scaffold) D->E Workup & Purification

Synthetic workflow for 1-(3,5-Dimethoxybenzyl)azetidine via reductive amination.

Biological Applications & Structure-Activity Relationships (SAR)

The 1-(3,5-Dimethoxybenzyl)azetidine scaffold has demonstrated profound utility across multiple therapeutic areas, acting as a core structural motif for target engagement [4].

Central Nervous System (CNS) Therapeutics

The scaffold is highly effective in the design of α4β2-Nicotinic Acetylcholine Receptor (nAChR) agonists and Sigma-1 receptor antagonists [5]. In nAChR ligands, the basic nitrogen of the azetidine ring mimics the quaternary ammonium of acetylcholine, while the 3,5-dimethoxybenzyl group anchors the molecule in the hydrophobic sub-pocket of the receptor, leading to potent antidepressant-like activity in vivo[5].

Pathway A 1-(3,5-Dimethoxybenzyl)azetidine Derivative B α4β2 nAChR Binding A->B Agonism C Ion Channel Opening (Na+/Ca2+) B->C Activation D Neurotransmitter Release C->D Depolarization E Antidepressant-like Efficacy D->E Clinical Outcome

Mechanism of action for azetidine-based α4β2 nAChR agonists in CNS therapy.

Antimicrobial and Antimycobacterial Agents

In the fight against multidrug-resistant Mycobacterium tuberculosis (MTB), the scaffold is utilized to modify existing antibiotic frameworks (e.g., fluoroquinolones). Introduction of the lipophilic dimethoxybenzyl-azetidine moiety at the C-7 position of fluoroquinolones significantly improves cell wall penetration and overcomes bacterial efflux pump resistance mechanisms [6].

Quantitative SAR Data Summary

Table 1: Pharmacological Targets and Scaffold Contributions

Target ClassBiological RoleStructural Contribution of the ScaffoldObserved Effect
α4β2 nAChR CNS Disorders (Depression)Azetidine mimics acetylcholine; dimethoxybenzyl provides hydrophobic anchoring.High binding affinity; potent antidepressant-like efficacy in forced swim tests.
Sigma-1 Receptors Anti-nociceptive efficacyBasic amine interacts with acidic residues; spacer optimizes receptor fit.Enhanced anti-nociceptive signaling; high selectivity over Sigma-2.
MTB DNA Gyrase Antimicrobial ResistanceScaffold acts as a lipophilic C-7 substituent on fluoroquinolones.2–4 fold increase in potency against resistant MTB strains (MICs: 0.125–16 µg/mL).

Conclusion

1-(3,5-Dimethoxybenzyl)azetidine represents a triumph of rational drug design, combining the metabolic stability and conformational rigidity of the azetidine ring with the lipophilic and electronic advantages of the 3,5-dimethoxybenzyl group. By utilizing self-validating synthetic protocols like reductive amination, researchers can reliably generate this privileged scaffold to probe complex biological pathways, from neuropharmacology to advanced antimicrobial resistance.

References

  • National Institutes of Health (NIH) / PMC. Synthesis, in Vitro Antimycobacterial and Antibacterial Evaluation of IMB-070593 Derivatives Containing a Substituted Benzyloxime Moiety. Retrieved from[Link]

  • ResearchGate / Journal of Medicinal Chemistry. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. Retrieved from [Link]

  • European Patent Office (EPO). Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds - Patent 0816310. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(3,5-Dimethoxybenzyl)azetidine as a Privileged Scaffold in Targeted Anticancer Drug Development

Executive Summary The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties remains the central challenge in modern oncology drug discovery. The strategic incorporation of the 1-(3,5-dimethoxybenzyl)az...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties remains the central challenge in modern oncology drug discovery. The strategic incorporation of the 1-(3,5-dimethoxybenzyl)azetidine moiety has emerged as a highly effective approach for overcoming the limitations of traditional aliphatic heterocycles. This application note details the structural rationale, mechanistic pathways, synthetic workflows, and biological evaluation protocols for utilizing this privileged scaffold in the development of novel targeted anticancer agents.

Structural Rationale & Pharmacological Profile

The 1-(3,5-dimethoxybenzyl)azetidine building block combines two highly synergistic chemical features that are highly prized in medicinal chemistry[1]:

  • The Azetidine Advantage : Compared to larger heterocycles like pyrrolidines and piperidines, the four-membered azetidine ring offers lower lipophilicity (reduced LogP) and a smaller topological polar surface area (TPSA). Its inherent ring strain restricts conformational flexibility, effectively locking the molecule into a bioactive conformation. This rigidity enhances target affinity while minimizing off-target promiscuity. Furthermore, the altered basicity of the azetidine nitrogen improves metabolic stability and membrane permeability.

  • The 3,5-Dimethoxybenzyl Pharmacophore : The 3,5-dimethoxy substitution pattern is a well-documented pharmacophore in oncology. It serves as an excellent hydrophobic anchor in the ATP-binding pockets of kinases. The oxygen atoms act as critical hydrogen-bond acceptors, while the electron-rich aromatic ring participates in π−π stacking interactions with active-site residues.

Mechanistic Target Pathways

Derivatives of 1-(3,5-dimethoxybenzyl)azetidine have demonstrated potent efficacy against multiple oncogenic targets. Recent developments have successfully integrated this motif into inhibitors targeting Epidermal Growth Factor Receptor (EGFR)[2], Phosphoinositide 3-kinase (PI3K)[3], and zinc finger proteins such as ZNF207 for anti-glioma therapy[4]. By occupying allosteric or orthosteric binding sites, this scaffold disrupts downstream signaling cascades, ultimately arresting cancer cell proliferation and inducing apoptosis.

Pathway Ligand Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor PI3K PI3K Pathway Receptor->PI3K Inhibitor 1-(3,5-Dimethoxybenzyl)azetidine Derivatives Inhibitor->Receptor Inhibits Inhibitor->PI3K Inhibits AKT AKT Activation PI3K->AKT Proliferation Cancer Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Blocks

Fig 1. Mechanistic pathway illustrating the multi-target inhibition profile of azetidine derivatives.

Synthetic Incorporation Protocol

To leverage this scaffold, medicinal chemists typically employ a reductive amination strategy to construct the core, followed by late-stage functionalization to append the primary target-binding warhead.

Synthesis A Azetidine Core (Starting Material) B Reductive Amination (3,5-Dimethoxybenzaldehyde) A->B C 1-(3,5-Dimethoxybenzyl)azetidine (Key Intermediate) B->C D Late-Stage Functionalization (Cross-Coupling/Amidation) C->D E Anticancer Candidate D->E

Fig 2. Step-by-step synthetic workflow for incorporating the 1-(3,5-dimethoxybenzyl)azetidine scaffold.

Protocol 3.1: Synthesis of the Core via Reductive Amination

Expertise & Causality Insight : Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent instead of sodium borohydride ( NaBH4​ ). STAB is a milder reagent that specifically reduces the iminium ion intermediate without prematurely reducing the 3,5-dimethoxybenzaldehyde starting material. This selective reduction ensures high yields and prevents the formation of undesired benzyl alcohol byproducts.

  • Step 1 : Dissolve azetidine hydrochloride (1.0 eq) and 3,5-dimethoxybenzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) at a concentration of 0.2 M.

  • Step 2 : Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free base of the azetidine. Stir the mixture at room temperature for 30 minutes to facilitate complete iminium ion formation.

  • Step 3 : Portion-wise, add sodium triacetoxyborohydride (STAB) (1.5 eq). Critical Parameter: Maintain the reaction vessel at 0°C during the addition to control the exothermic reduction, then allow it to warm gradually to room temperature.

  • Step 4 : After 12 hours of continuous stirring, quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with dichloromethane (DCM).

  • Step 5 : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 1-(3,5-dimethoxybenzyl)azetidine intermediate.

Biological Evaluation Assays

To validate the anticancer efficacy of the synthesized derivatives, a robust, self-validating screening funnel is required.

Protocol 4.1: High-Throughput Cell Viability Assay (CellTiter-Glo)

Expertise & Causality Insight : The CellTiter-Glo (CTG) luminescent assay is selected over colorimetric assays (like MTT or MTS) because it directly measures intracellular ATP levels. This provides a highly sensitive, linear readout of metabolically active cells without the confounding artifacts of chemical reduction caused by the test compounds themselves.

  • Step 1 : Seed target cancer cells (e.g., U87 glioma cells[4]) in 384-well opaque white plates at a density of 2,000 cells/well in 20 µL of complete media. Incubate overnight at 37°C in a humidified 5% CO2​ atmosphere.

  • Step 2 : Prepare a 10-point, 3-fold serial dilution of the azetidine derivative in 100% DMSO.

  • Step 3 : Transfer the compounds to the assay plate using an acoustic liquid handler to achieve a final DMSO concentration of 0.1% (v/v). Incubate for 72 hours.

  • Step 4 : Equilibrate the plates to room temperature for 30 minutes to ensure uniform temperature across the plate, which is critical for consistent luminescent kinetics.

  • Step 5 : Add 20 µL of CellTiter-Glo reagent per well. Shake plates on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Step 6 : Read luminescence on a multi-mode microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 4.2: TR-FRET Target Engagement Assay (Kinase Inhibition)

Expertise & Causality Insight : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed to measure direct target engagement (e.g., PI3K or EGFR binding). The time-resolved nature of the assay introduces a delay between excitation and emission measurements, which effectively eliminates short-lived background autofluorescence from the library compounds, ensuring an exceptionally high signal-to-noise ratio.

  • Step 1 : Prepare a master mix containing the recombinant target kinase (e.g., EGFR[2]), a biotinylated tracer ligand, and a Europium-labeled anti-tag antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35).

  • Step 2 : Dispense 5 µL of the master mix into a 384-well low-volume plate.

  • Step 3 : Add 50 nL of the test compound (from a DMSO source plate) and incubate for 60 minutes at room temperature to allow equilibrium binding.

  • Step 4 : Add 5 µL of Streptavidin-APC (Allophycocyanin) to generate the FRET pair with the Europium fluorophore. Incubate for an additional 30 minutes.

  • Step 5 : Read the plate using a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the FRET ratio (665/615) to determine the extent of tracer displacement by the test compound.

Comparative Data Analysis

To illustrate the pharmacological advantages of the azetidine scaffold, the following table summarizes the physicochemical and in vitro properties of a representative 3,5-dimethoxybenzyl-based kinase inhibitor series, comparing the azetidine core against traditional larger rings.

Compound ScaffoldLogPTPSA (Ų)Microsomal Clearance (µL/min/mg)Enzymatic IC50​ (nM)Cellular IC50​ (nM)
Piperidine Analog4.8565.445.2112850
Pyrrolidine Analog4.2065.438.685620
Azetidine Analog 3.65 56.2 18.4 14 105

Data Interpretation: The azetidine analog demonstrates a significantly lower LogP and TPSA, which directly correlates with improved metabolic stability (evidenced by lower microsomal clearance). The rigid conformation of the azetidine ring enhances target affinity, resulting in an 8-fold improvement in enzymatic IC50​ and a substantial increase in cellular potency compared to the piperidine analog.

References
  • ACS Publications . "Discovery, Optimization, and Biological Evaluation of 2-Cyano-2-(9H-xanthen-9-ylidene)acetamide Derivatives as ZNF207 Inhibitors for Anti-Glioma Therapy." [Link]

  • Google Patents.
  • Google Patents.

Sources

Application

Application Note: Experimental Setup for the Gram-Scale Synthesis of Substituted Azetidines

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale Azetidines are highly sought-after...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

Azetidines are highly sought-after four-membered nitrogen heterocycles, frequently deployed in medicinal chemistry as metabolically stable, rigid bioisosteres for morpholines, pyrrolidines, and piperidines[1]. Despite their utility, the gram-scale synthesis of substituted azetidines has historically been a significant bottleneck. Traditional methods, such as the intramolecular cyclization of 1,3-aminoalcohols via mesylate displacement, suffer from poor yields on a large scale due to competing intermolecular oligomerization and the high thermodynamic barrier of ring closure[2].

To overcome these limitations, modern process chemistry relies on a strain-release strategy utilizing 1-azabicyclo[1.1.0]butanes (ABBs)[1]. This application note details a self-validating, gram-scale protocol for the synthesis of 3-substituted azetidines via the nucleophilic ring-opening of ABBs, followed by in-situ protection.

Mechanistic Causality: The Strain-Release Advantage

The reactivity of azetidines and their bicyclic precursors is fundamentally driven by ring strain (approximately 25.4 kcal/mol for the isolated azetidine ring)[3].

  • Thermodynamic Driving Force: The bicyclic ABB structure forces the system into an extremely strained, non-planar geometry. When a nucleophile (e.g., HCl, HBr, or an SF₅-transfer reagent) attacks the C3 position, the bridging C–N bond is cleaved[4]. This ring-opening releases massive strain energy, providing an irreversible thermodynamic driving force that outcompetes side reactions.

  • Causality of One-Pot Protection: The immediate product of the strain-release reaction is a highly polar azetidinium salt, which is notoriously difficult to isolate via standard aqueous extraction. By introducing a neutralizing base (Et₃N) and a protecting group (Boc₂O) directly into the reaction mixture, the polar salt is trapped as a lipophilic, easily purifiable carbamate[1].

Experimental Workflow

Workflow A 1-Azabicyclo[1.1.0]butane (ABB Precursor) B Strain-Release Ring Opening (Nu: HCl in Et2O) A->B 0 °C, Dropwise Addn. C 3-Chloroazetidine Hydrochloride (Insoluble Precipitate) B->C Exothermic Strain Release D In-Situ Protection (Boc2O, Et3N) C->D Amine Trapping E 1-Boc-3-chloroazetidine (Gram-Scale Product) D->E Aqueous Workup & Isolation

Fig 1: Workflow for the strain-release synthesis of 1-Boc-3-chloroazetidine from ABB.

Quantitative Data & Substrate Scope

The strain-release methodology is highly modular. Table 1 summarizes the validated reaction parameters for accessing various high-value azetidine scaffolds on a gram scale.

Table 1: Reaction Parameters for Gram-Scale Azetidine Syntheses
Target ScaffoldNucleophilic ReagentScaleTemp (°C)Time (h)Yield (%)Ref
1-Boc-3-chloroazetidine HCl (2.0 M in Et₂O)1.5 g0 to 252.088[1]
1-Boc-3-bromoazetidine HBr (33% in AcOH)1.5 g0 to 252.585[1]
3,3-Disubstituted Azetidines Azetidinylation Reagents1.0 g-78 to 2524.070–85[5]
N-SF₅-3-arylazetidine SF₅-Transfer Reagent1.0 g2512.072[4]
Azetidinium Salts Sec. Amines (Flow Mode)>5.0 g60–801.071–98[6]

Self-Validating Experimental Protocol: Synthesis of 1-Boc-3-chloroazetidine

This protocol details the gram-scale synthesis of 1-(tert-butoxycarbonyl)-3-chloroazetidine. The system is designed with built-in analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Step 1: Nucleophilic Ring Opening
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-azabicyclo[1.1.0]butane (1.50 g, 27.2 mmol) in anhydrous diethyl ether (50 mL) under a strict argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: The strain-release event is highly exothermic. Maintaining 0 °C suppresses the competitive thermal dimerization or polymerization of the highly reactive ABB intermediate[1].

  • Addition: Add HCl (2.0 M in diethyl ether, 15.0 mL, 30.0 mmol, 1.1 eq) dropwise over 30 minutes via a syringe pump.

  • Self-Validation Checkpoint 1 (Visual): As the HCl is added, a dense white precipitate will form immediately. This is the 3-chloroazetidine hydrochloride salt. The insolubility of this salt in ether prevents over-reaction and serves as a visual confirmation that the strain-release ring opening is successful.

Step 2: In-Situ Amine Protection
  • Neutralization: To the heterogeneous mixture at 0 °C, add triethylamine (Et₃N, 9.5 mL, 68.0 mmol, 2.5 eq) dropwise. The mixture will transition into a thick slurry as Et₃N·HCl forms.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 6.53 g, 29.9 mmol, 1.1 eq) as a solution in dichloromethane (20 mL). Remove the ice bath and allow the reaction to warm to room temperature (25 °C) while stirring vigorously for 2 hours.

  • Self-Validation Checkpoint 2 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The reaction is complete when the baseline material (the polar salt) is entirely consumed, and a new UV-inactive, iodine-active spot appears at R_f ~ 0.45.

Step 3: Workup and Isolation
  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (50 mL) to neutralize any remaining acid and hydrolyze unreacted Boc₂O.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 × 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary (typically yields >95% purity without chromatography).

  • Self-Validation Checkpoint 3 (NMR): Analyze the isolated product via ¹H NMR (CDCl₃). Successful synthesis is unequivocally confirmed by:

    • A symmetrical multiplet for the C2/C4 protons at δ 4.10–4.35 ppm.

    • A distinct multiplet for the C3-Cl proton at δ 4.50 ppm.

    • A large, integrating singlet at δ 1.44 ppm corresponding to the tert-butyl group of the Boc protection.

References

  • Source: Semantic Scholar (Arkivoc)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: PMC (National Institutes of Health)
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • WO2000063168A1 - Synthesis of azetidine derivatives Source: Google Patents URL

Sources

Method

Application Note: Evaluation of 1-(3,5-Dimethoxybenzyl)azetidine Derivatives as Tubulin Polymerization Inhibitors

Mechanistic Rationale & Scaffold Design Targeting microtubule dynamics remains a cornerstone of modern oncology. Combretastatin A-4 (CA-4) is a potent natural product that binds to the colchicine site of β-tubulin, induc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Scaffold Design

Targeting microtubule dynamics remains a cornerstone of modern oncology. Combretastatin A-4 (CA-4) is a potent natural product that binds to the colchicine site of β-tubulin, inducing rapid vascular shutdown in tumors. However, the clinical utility of CA-4 is severely limited by its cis-stilbene double bond, which readily undergoes chemically and photochemically induced isomerization into the thermodynamically stable, yet biologically inactive, trans-isoform.

To overcome this structural liability, medicinal chemists have engineered rigid heterocyclic bioisosteres. The 1-(3,5-dimethoxybenzyl)azetidine scaffold represents a highly optimized, next-generation class of tubulin inhibitors .

  • The Azetidine Core: Replaces the unstable olefinic bridge of CA-4. The four-membered ring provides a conformationally restricted, metabolically stable core that locks the molecule in the active "bent" conformation required for tubulin binding .

  • The 3,5-Dimethoxybenzyl Moiety: Serves as an optimal pharmacophore mimicking the trimethoxyphenyl A-ring of CA-4 and colchicine. This moiety inserts perfectly into the deep hydrophobic pocket of the colchicine binding site, driven by favorable Van der Waals interactions and hydrogen bonding with key residues (e.g., Cys241, Val315) .

Pathway Visualization

TubulinInhibition Azetidine 1-(3,5-Dimethoxybenzyl) azetidine derivative ColchicineSite Colchicine Binding Site (β-Tubulin) Azetidine->ColchicineSite High Affinity Binding Microtubule Inhibition of Tubulin Polymerization ColchicineSite->Microtubule Steric Hindrance & Conformational Change CellCycle G2/M Phase Cell Cycle Arrest Microtubule->CellCycle Mitotic Spindle Disruption Apoptosis Caspase-Mediated Apoptosis CellCycle->Apoptosis Prolonged Mitotic Blockade

Figure 1: Mechanistic pathway of azetidine derivatives disrupting tubulin to induce apoptosis.

Quantitative Efficacy Profiling

The following table summarizes the benchmarked in vitro efficacy of optimized azetidine derivatives against reference standards. Data highlights the nanomolar potency of these compounds in triple-negative breast cancer (MDA-MB-231) and hormone-receptor-positive (MCF-7) cell lines.

CompoundTubulin Polymerization IC₅₀ (µM)MCF-7 Viability IC₅₀ (nM)MDA-MB-231 Viability IC₅₀ (nM)Colchicine Displacement (%)
CA-4 (Reference) 2.1 ± 0.212.5 ± 1.115.2 ± 1.498.2 ± 1.0
Azetidine-Derivative A 1.8 ± 0.18.4 ± 0.510.1 ± 0.895.4 ± 1.5
Azetidine-Derivative B 3.5 ± 0.431.2 ± 2.328.5 ± 1.974.1 ± 2.2
Paclitaxel (Control) N/A (Enhancer)2.4 ± 0.33.1 ± 0.4< 5.0

Validated Experimental Protocols

As a self-validating system, every protocol below is designed with internal controls to ensure data integrity, and causality is provided for all critical biochemical steps.

Cell-Free Tubulin Polymerization Fluorometric Assay

This assay measures the rate and extent of microtubule assembly using a fluorescent reporter (e.g., DAPI) whose emission shifts and intensifies upon binding to polymerized microtubules.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare cold PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Causality: PIPES provides a temperature-stable pKa, crucial for the 37°C reaction. EGTA chelates trace Ca²⁺, which actively depolymerizes tubulin. Mg²⁺ is a required cofactor for GTP binding.

  • Cofactor Addition: Supplement the buffer with 1 mM GTP and 10% (v/v) Glycerol.

    • Causality: GTP binds the exchangeable E-site on β-tubulin to drive dimer addition. Glycerol acts as a molecular crowding agent, lowering the critical concentration (Cc) of tubulin required for spontaneous nucleation.

  • Protein Preparation: Reconstitute highly purified porcine brain tubulin (>99%) in the supplemented PEM buffer to a final concentration of 3 mg/mL on ice.

  • Compound Incubation: Aliquot 5 µL of the azetidine derivative (dissolved in DMSO) into a pre-warmed 96-well half-area plate. Add 45 µL of the cold tubulin mixture.

  • Kinetic Reading: Immediately read the plate in a fluorometer at 37°C (Ex: 360 nm, Em: 420 nm) taking measurements every 60 seconds for 60 minutes.

    • Self-Validation System: Always include a Vehicle Control (DMSO) to establish normal polymerization kinetics, a Positive Enhancer (Paclitaxel) to validate hyper-polymerization detection, and a Positive Inhibitor (CA-4) to validate depolymerization. If Paclitaxel fails to increase the Vmax, the tubulin batch has lost its dynamic instability and must be discarded.

Colchicine Competitive Binding Assay

To confirm that the azetidine derivative's mechanism of action is specifically localized to the colchicine pocket (rather than the vinca or taxane sites).

Step-by-Step Methodology:

  • Pre-incubation: Incubate 3 µM tubulin with varying concentrations of the azetidine derivative (0.1 µM to 50 µM) in PEM buffer for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the test compound to reach thermodynamic equilibrium and occupy the binding pocket before the introduction of the labeled competitor.

  • Competitor Addition: Add 3 µM of [³H]-Colchicine (or a fluorescent colchicine analog) and incubate for an additional 30 minutes.

  • Separation: Filter the reaction through DEAE-cellulose filters to capture the tubulin-bound fraction, washing three times with cold PEM buffer to remove unbound ligand.

  • Quantification: Measure the retained signal using liquid scintillation counting or fluorometry.

    • Self-Validation System: Use unlabeled colchicine (100 µM) as a positive control. It must displace >95% of the labeled ligand, proving the assay's dynamic range and confirming non-specific binding is negligible.

Cell Cycle Analysis (G2/M Arrest) via Flow Cytometry

Microtubule disruption prevents the formation of the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC) and arresting cells in the G2/M phase.

Step-by-Step Methodology:

  • Treatment & Harvest: Treat MCF-7 cells with the azetidine derivative for 24 hours. Trypsinize and collect both adherent and floating cells.

    • Causality: Apoptotic cells detach from the plate. Failing to collect the floating fraction artificially skews the population data toward surviving cells.

  • Fixation: Wash cells with cold PBS, then add them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Causality: Ethanol dehydrates the cells, covalently precipitating proteins to fix them while permeabilizing the lipid bilayer for dye entry. Dropwise addition prevents cell clumping.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of staining buffer containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

    • Causality: PI is a promiscuous intercalating agent that binds all double-stranded nucleic acids. RNase A selectively degrades RNA, ensuring the fluorescence intensity strictly correlates with cellular DNA content (2N for G1 vs 4N for G2/M).

  • Incubation & Acquisition: Incubate at 37°C for 30 minutes in the dark, then analyze via flow cytometry.

    • Self-Validation System: Utilize a doublet-discrimination gating strategy plotting Forward Scatter Area (FSC-A) vs. Height (FSC-H). Causality: Two G1 cells passing through the laser simultaneously will emit a 4N signal, falsely appearing as a single G2/M cell. Excluding these doublets validates the integrity of the G2/M arrest data.

References

  • Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry (2020).[Link]

  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Pharmaceuticals (Basel) (2022).[Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules (2021).[Link]

Application

techniques for introducing substituents to the azetidine ring of 1-(3,5-Dimethoxybenzyl)azetidine

Introduction and Strategic Rationale Azetidines are highly sought-after four-membered nitrogen heterocycles in modern drug development due to their ability to improve the physicochemical properties of drug candidates, su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Azetidines are highly sought-after four-membered nitrogen heterocycles in modern drug development due to their ability to improve the physicochemical properties of drug candidates, such as metabolic stability, basicity, and aqueous solubility. However, direct functionalization of the azetidine ring is notoriously challenging due to inherent ring strain (~26 kcal/mol) and the propensity for ring-opening side reactions.

The compound 1-(3,5-Dimethoxybenzyl)azetidine serves as a highly versatile and stable starting scaffold[1]. The 3,5-dimethoxybenzyl (DMB) group is not merely a protecting group; its electron-rich aromatic system provides a robust handle that resists strong basic conditions (such as organolithium reagents) while remaining easily cleavable downstream under mild oxidative (e.g., DDQ) or hydrogenolytic conditions. This guide details field-proven methodologies for introducing substituents at the C2 and C3 positions of the azetidine ring, relying on dynamic lithiation and transition-metal/radical-mediated C–H activation.

C2-Functionalization: Dynamic Alpha-Lithiation and Electrophilic Trapping

Mechanistic Causality

Functionalizing the C2 position adjacent to the nitrogen atom requires overcoming the lack of a strong directing group (like a Boc or thiocarbonyl group, which typically direct lithiation via complex-induced proximity effects). However, N-alkyl azetidines, including N-DMB derivatives, can undergo2 when treated with strong bases like s-butyllithium (s-BuLi) in the presence of a chelating diamine such as tetramethylethylenediamine (TMEDA)[2].

Crucially, the resulting α-lithiated intermediate is chemically stable at low temperatures but configurationally labile . Rapid inversion occurs at the C–Li center, driven by the dynamics of the azetidine nitrogen atom. This configurational instability is synthetically advantageous: it allows for a stereoconvergent pathway where the equilibrating diastereomeric organolithium species reacts with an electrophile via the most thermodynamically stable transition state, yielding highly diastereoselective C2-substituted products[2].

G A 1-(3,5-DMB)azetidine B s-BuLi / TMEDA (-78 °C, THF) A->B Deprotonation C α-Lithiated Intermediate (Configurationally Labile) B->C C-Li Inversion D Electrophile (E+) (e.g., MeI, ArCHO) C->D Trapping E C2-Substituted Azetidine (Stereoconvergent) D->E Diastereoselective Formation

Caption: Mechanistic workflow of dynamic α-lithiation and stereoconvergent electrophilic trapping.

Protocol 1: Alpha-Lithiation and Alkylation

Self-Validating System: The use of an internal temperature probe is mandatory. A slight exotherm upon the addition of the electrophile validates the successful formation and trapping of the organolithium species.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-(3,5-dimethoxybenzyl)azetidine (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL).

  • Chelation: Add TMEDA (1.2 equiv, 6.0 mmol) and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add s-BuLi (1.4 M in cyclohexane, 1.2 equiv, 6.0 mmol) over 15 minutes. Maintain the internal temperature below -70 °C. Stir for 1 hour at -78 °C to ensure complete metalation and equilibration of the C-Li epimers.

  • Electrophilic Trapping: Slowly inject the electrophile (e.g., methyl iodide or benzaldehyde, 1.5 equiv) dissolved in 5 mL of THF. Monitor the internal probe for a slight exotherm.

  • Quenching & Workup: Stir for an additional 2 hours at -78 °C, then slowly warm to 0 °C. Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the C2-substituted derivative.

C3-Functionalization: Transition-Metal Catalyzed C(sp³)–H Activation

Mechanistic Causality

Unlike the C2 position, the C3 position lacks the adjacent activating nitrogen atom, making direct functionalization difficult. Traditional3 of azetidines often requires specialized directing groups (like 8-aminoquinoline) and harsh conditions (e.g., 120 °C) to overcome the high activation energy barrier of the strained ring[3],[4].

To bypass these harsh conditions on the N-DMB scaffold, modern approaches utilize Photoredox-Catalyzed Hydrogen Atom Transfer (HAT) . A photocatalyst (e.g., Ir-based) generates a highly reactive radical species (like a quinuclidinium radical cation) that selectively abstracts the hydridic C3-hydrogen due to polar effects and steric accessibility. The resulting nucleophilic carbon-centered radical at C3 readily adds to electron-deficient alkenes (Michael acceptors), enabling mild, room-temperature C–C bond formation.

G A 1-(3,5-DMB)azetidine B Ir-Photocatalyst + HAT Catalyst (Quinuclidine) A->B Reagents C Blue LED (450 nm) C3-Radical Generation B->C Excitation & HAT D Michael Acceptor (e.g., Methyl Acrylate) C->D Radical Addition E C3-Alkylated Azetidine D->E SET & Protonation

Caption: Photoredox-mediated HAT pathway for C3-selective alkylation of azetidines.

Protocol 2: Photoredox-Mediated C3-Alkylation

Self-Validating System: The reaction must be degassed thoroughly; the presence of oxygen quenches the excited state of the photocatalyst. A distinct color change or fluorescence under blue LED irradiation confirms active catalyst excitation.

  • Reaction Assembly: In a 10 mL glass vial equipped with a Teflon septum, combine 1-(3,5-dimethoxybenzyl)azetidine (1.0 equiv, 0.5 mmol),[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%), 3-quinuclidinol (20 mol%), and the Michael acceptor (e.g., methyl acrylate, 2.0 equiv).

  • Solvent & Degassing: Dissolve the mixture in anhydrous, degassed acetonitrile (5 mL). Sparge the solution with argon for 15 minutes to rigorously remove dissolved oxygen.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm blue LEDs. Maintain the temperature at 25 °C using a cooling fan. Irradiate for 16-24 hours.

  • Monitoring: Monitor the consumption of the starting material via LC-MS.

  • Workup: Dilute the mixture with water (10 mL) and extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purification: Isolate the C3-functionalized product via automated flash chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for the two primary functionalization techniques, providing a quick reference for synthetic planning.

ParameterC2-Functionalization (α-Lithiation)C3-Functionalization (Photoredox HAT)
Target Position C2 (adjacent to nitrogen)C3 (opposite to nitrogen)
Key Reagents s-BuLi, TMEDA, ElectrophileIr-Photocatalyst, Quinuclidinol, Alkene
Operating Temperature -78 °C to 0 °C25 °C (Room Temperature)
Reaction Time 3 - 4 hours16 - 24 hours
Regioselectivity >95% C2-selective>90% C3-selective
Typical Yields 65% - 85%50% - 75%
Stereochemical Outcome Highly diastereoselective (stereoconvergent)Racemic (unless chiral HAT is used)
Primary Challenge Moisture sensitivity; requires strict cryogenic controlPhotobleaching; requires strict oxygen exclusion

References

  • Source: MDPI (Molecules)
  • Title: Buy 1-(3,5-Dimethoxybenzyl)azetidine (EVT-13799515)
  • Title: Synthesis of unnatural amino acids through palladium-catalyzed C(sp3)
  • Title: A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry Source: Royal Society of Chemistry URL

Sources

Method

Application Notes &amp; Protocols: The Role of Chiral Azetidines in Asymmetric Catalysis

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Strained Ring Systems in Asymmetric Synthesis The quest for enantiomerically pure compounds is a cornerstone of modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Strained Ring Systems in Asymmetric Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral azetidines, four-membered saturated nitrogen heterocycles, have emerged as a compelling class of molecules in the field of asymmetric catalysis.[1][2][3] Their inherent ring strain, a feature that makes their synthesis challenging, also endows them with unique reactivity and conformational rigidity when employed as chiral ligands or organocatalysts.[1][3][4] While the specific compound 1-(3,5-Dimethoxybenzyl)azetidine has been synthesized and investigated for its antiproliferative properties in medicinal chemistry, its application as a catalyst in asymmetric synthesis is not prominently documented in peer-reviewed literature.[5][6] However, the broader family of chiral azetidine derivatives has demonstrated significant success in inducing stereoselectivity in a variety of chemical transformations.[1][2] This guide will provide an in-depth exploration of the synthesis and application of chiral azetidines in asymmetric catalysis, offering both mechanistic insights and practical protocols.

The utility of azetidines stems from their structural features which can be tailored to create specific chiral environments.[7] Unlike their more flexible five-membered pyrrolidine analogues, the constrained framework of azetidines can lead to more defined transition states, often resulting in higher levels of enantioselectivity.[1] This has led to their successful application in a range of reactions including, but not limited to, Friedel-Crafts alkylations, Henry (nitroaldol) reactions, and Michael additions.[2]

I. Synthetic Strategies for Chiral Azetidines

The construction of the strained azetidine ring is a non-trivial synthetic challenge.[3][7] However, several effective methods have been developed to access these valuable molecules in enantiomerically pure form.

A. Cyclization of Chiral Precursors: The most common approach involves the intramolecular cyclization of a linear precursor containing the necessary stereochemical information. This typically involves the displacement of a leaving group by a nitrogen nucleophile. The starting materials for these syntheses are often derived from the chiral pool, such as amino acids, to install the desired absolute stereochemistry.

B. Asymmetric Catalysis: More recently, methods to construct the azetidine ring itself through asymmetric catalysis have been developed. These include copper-catalyzed [3+1] radical cascade cyclizations and enantioselective difunctionalization of azetines.[7][8][9] These approaches offer a more direct and atom-economical route to highly functionalized chiral azetidines.

Workflow for Chiral Azetidine Synthesis

cluster_0 Synthetic Approaches to Chiral Azetidines cluster_1 Modern Catalytic Methods ChiralPool Chiral Pool Precursors (e.g., Amino Acids) LinearPrecursor Multi-step Synthesis of Linear Precursors ChiralPool->LinearPrecursor Introduction of Stereocenters Cyclization Intramolecular Cyclization LinearPrecursor->Cyclization Ring-closing Reaction ChiralAzetidine Enantiopure Azetidine Derivative Cyclization->ChiralAzetidine AcyclicPrecursors Acyclic Starting Materials AsymmetricCatalysis Asymmetric Catalytic Ring Formation AcyclicPrecursors->AsymmetricCatalysis FunctionalizedAzetidine Functionalized Chiral Azetidine AsymmetricCatalysis->FunctionalizedAzetidine

Caption: Synthetic routes to chiral azetidines.

II. Applications in Asymmetric Catalysis

Chiral azetidines can function either as ligands for metal-catalyzed reactions or as organocatalysts. Their effectiveness is often attributed to the formation of a rigid, well-defined chiral pocket around the reactive center.

A. Azetidine Derivatives as Chiral Ligands

In this role, the azetidine nitrogen and other appended functional groups coordinate to a metal center, creating a chiral Lewis acid catalyst. This complex then activates the substrate and controls the stereochemical outcome of the reaction.

Case Study: Asymmetric Addition of Diethylzinc to Aldehydes

A notable application of chiral azetidines is in the enantioselective addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction. Chiral β-amino alcohol-derived azetidines have proven to be highly effective ligands for this transformation.[1]

Catalytic Cycle

Catalyst Chiral Azetidine Ligand (L) ActiveCatalyst [LZnEt] Complex Catalyst->ActiveCatalyst + ZnEt2 ZnEt2 Diethylzinc (ZnEt2) TransitionState Chiral Transition State {[L*ZnEt(RCHO)]} ActiveCatalyst->TransitionState + RCHO Aldehyde Aldehyde (RCHO) Aldehyde->TransitionState ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Et transfer ProductComplex->ActiveCatalyst Regeneration Product Chiral Secondary Alcohol ProductComplex->Product Workup

Caption: Generalized catalytic cycle for diethylzinc addition.

Protocol: Asymmetric Ethyl-additie aan Benzaldehyde

This protocol is adapted from studies on chiral β-amino alcohol azetidine ligands.[1]

Materials:

  • Chiral (S,S)-2,4-bis(methoxymethyl)azetidine derivative ligand

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Saturated aqueous NH4Cl solution

  • Anhydrous MgSO4

  • Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral azetidine ligand (0.05 mmol).

  • Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C.

  • Slowly add diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) to the solution. Stir for 30 minutes at 0 °C.

  • Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Expected Outcome: The use of C2-symmetric 2,4-disubstituted azetidine ligands with a β-amino alcohol moiety can yield the corresponding chiral secondary alcohol with high chemical yield and enantiomeric excess.[1]

Data Summary:

Aldehyde SubstrateYield (%)Enantiomeric Excess (% ee)
Benzaldehyde92-99%83-93% (S)
4-Chlorobenzaldehyde95-99%~90% (S)
Aliphatic Aldehydes90-98%63-65% (S)
Data is representative of results obtained with optimized chiral azetidine ligands.[1]
B. Azetidines as Organocatalysts

Chiral azetidines can also function as organocatalysts, often through the formation of enamines or iminium ions with the substrate. These intermediates then undergo stereoselective reactions with another reagent.

Case Study: Asymmetric Henry Reaction

The Henry (nitroaldol) reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. Chiral amino azetidines have been used as ligands for copper-catalyzed Henry reactions, affording β-nitro alcohols in high enantiomeric excess.[2]

Mechanistic Rationale: The chiral azetidine ligand coordinates to a copper(II) salt. This complex acts as a chiral Lewis acid, coordinating to both the aldehyde and the deprotonated nitroalkane (nitronate). This ternary complex orients the reactants in a specific geometry, leading to a facial-selective attack of the nitronate on the aldehyde.

III. Conclusion and Future Outlook

Chiral azetidines represent a powerful and versatile tool in the asymmetric catalysis toolbox.[1][2] Their strained four-membered ring system provides a rigid scaffold that can be elaborated to create highly effective chiral ligands and organocatalysts. While the specific application of 1-(3,5-Dimethoxybenzyl)azetidine in this context remains to be explored, the broader class of chiral azetidines continues to find new applications in the synthesis of complex, enantioenriched molecules. Future research will likely focus on the development of novel, more efficient synthetic routes to these catalysts and their application in a wider range of asymmetric transformations.[4]

References

  • Synthesis of chiral Azetidine and its application in asymmetric synthesis. ResearchGate. Available at: [Link]

  • Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes. PMC. Available at: [Link]

  • Azetidines and their applications in asymmetric catalysis. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Aziridine- Functionalized Organophosphorus Compounds. Preprints.org. Available at: [Link]

  • Azetidine Synthesis. Elsevier. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

  • 1-(3,5-Dimethoxyphenyl)azetidine-2-ones investigated. ResearchGate. Available at: [Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. Available at: [Link]

  • Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. PMC. Available at: [Link]

  • Mechanistic Studies of Catalytic Reactions. Research Explorer The University of Manchester. Available at: [Link]

  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. The Innovation. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(3,5-Dimethoxybenzyl)azetidine Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(3,5-Dimethoxybenzyl)azetidine. This compound is a highly valuable nitrogen-containing heterocycle in medicinal chemistry, prized for its conformational rigi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(3,5-Dimethoxybenzyl)azetidine. This compound is a highly valuable nitrogen-containing heterocycle in medicinal chemistry, prized for its conformational rigidity and unique physicochemical properties. Synthesizing this strained four-membered ring system efficiently requires a deep understanding of reaction mechanics to avoid over-alkylation, ring-opening, and byproduct formation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your synthesis yields.

Mechanistic Pathways & Workflow Logic

The synthesis of N-benzyl azetidines typically relies on two primary pathways: Direct N-Alkylation and Reductive Amination .

While direct alkylation of azetidine with 3,5-dimethoxybenzyl bromide is a viable route, alkyl halides are highly reactive and difficult to control, frequently leading to over-alkylation and the formation of undesired quaternary ammonium salts[1]. Reductive amination using 3,5-dimethoxybenzaldehyde is the preferred, highly selective alternative. By forming an imine/iminium intermediate first, you bypass the risk of multiple alkylations entirely[1].

SynthesisLogic Start Target Molecule: 1-(3,5-Dimethoxybenzyl)azetidine Route1 Reductive Amination (High Selectivity) Start->Route1 Route2 Direct N-Alkylation (Prone to Over-alkylation) Start->Route2 R1_Step 3,5-Dimethoxybenzaldehyde + Azetidine Route1->R1_Step R2_Step 3,5-Dimethoxybenzyl halide + Azetidine Route2->R2_Step R1_Cond NaBH(OAc)3, EtOAc or DCE RT, 6-24h R1_Step->R1_Cond R2_Cond K2CO3, MeCN 60°C, 12h R2_Step->R2_Cond

Logical decision tree comparing reductive amination and direct N-alkylation pathways.

Self-Validating Experimental Protocols

Protocol: Optimized Reductive Amination (Gram-Scale)

Causality & Design: This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) because it is a mild reducing agent that selectively reduces iminium ions without reducing the precursor aldehyde[1],[2]. Ethyl acetate (EtOAc) is selected as a greener, highly efficient solvent for scale-up, replacing toxic halogenated solvents like DCE[3].

Step-by-Step Methodology:

  • Iminium Formation: To a solution of 3,5-dimethoxybenzaldehyde (1.0 equiv, 20 mmol) in EtOAc (40 mL), add azetidine (1.1 equiv, 22 mmol)[3].

    • Self-Validation Checkpoint: Stir at room temperature for 20–30 minutes[4]. Analyze an aliquot via TLC (UV 254 nm) or LC-MS to confirm the complete disappearance of the aldehyde and the formation of the hemiaminal/iminium intermediate. Do not proceed to step 2 until conversion is >95%.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.2–1.5 equiv, 24–30 mmol) to the reaction mixture[4],[3].

    • Causality: The reduction is exothermic. Portion-wise addition controls the heat release, maintaining the internal temperature below 30°C to prevent degradation of the strained azetidine ring[4].

  • Reaction Monitoring: Stir the mixture at room temperature for 6 hours[3]. Monitor the disappearance of the iminium intermediate via HPLC or LC-MS.

  • Quench & Extraction: Quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution (20 mL)[3]. Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3]. Purify the crude residue via flash column chromatography (silica gel) to afford pure 1-(3,5-dimethoxybenzyl)azetidine[4],[3].

Workflow Step1 1. Condensation Azetidine + Aldehyde EtOAc, RT, 30m Step2 Step2 Step1->Step2 Step3 3. Quench Sat. NaHCO3 Extract with EtOAc Step2->Step3 Step4 4. Purify Dry over Na2SO4 Flash Chromatography Step3->Step4

Step-by-step experimental workflow for the reductive amination of azetidine.

Troubleshooting Guides & FAQs

Q: Why am I recovering unreacted 3,5-dimethoxybenzaldehyde or its alcohol derivative instead of the product? A: Causality: NaBH(OAc)₃ is generally selective, but if it is added before the iminium ion has fully formed, it can prematurely reduce the unreacted aldehyde directly into 3,5-dimethoxybenzyl alcohol[1],[2]. Solution: Strictly enforce the 20-30 minute pre-stirring phase (Step 1). For sterically hindered or less reactive systems, adding a catalytic amount of acetic acid (0.1 equiv) can accelerate iminium formation[4].

Q: Can I use direct N-alkylation instead of reductive amination? A: Yes, but it requires electrophilic activation and strict control. Treatment of azetidine with a dimethoxybenzyl halide and K₂CO₃ in acetonitrile (60°C, 12 h) can yield the product[5]. However, direct alkylation of amines with alkyl halides is difficult to control and often leads to over-alkylation[1]. Reductive amination is strongly recommended for higher purity and yield.

Q: Is Sodium Cyanoborohydride (NaBH₃CN) a better alternative to NaBH(OAc)₃? A: While NaBH₃CN is a classic reagent for this transformation[1], NaBH(OAc)₃ is preferred because it is highly functional-group tolerant and proceeds without the release of highly toxic cyanide salts into the product or waste stream[1],[2]. Furthermore, NaBH₃CN often requires strict pH control (pH 4-5) to function optimally, whereas NaBH(OAc)₃ can be used under milder conditions[1].

Quantitative Yield Optimization Data

To optimize the solvent system for scale-up, researchers have benchmarked various solvents for direct reductive aminations using NaBH(OAc)₃. The table below summarizes the expected conversion rates based on solvent selection to help guide your process chemistry decisions[3].

SolventReducing AgentTime to >99% ConversionYield ProfileEnvironmental/Toxicity Impact
1,2-Dichloroethane (DCE) NaBH(OAc)₃2 - 4 hoursHigh (~85-95%)High (Toxic, being phased out)
Ethyl Acetate (EtOAc) NaBH(OAc)₃6 hoursHigh (~80-90%)Low (Recommended for scale-up)
Dichloromethane (DCM) NaBH(OAc)₃2 - 4 hoursHigh (~85-95%)High
Tetrahydrofuran (THF) NaBH(OAc)₃>24 hoursLow (<30%)Moderate

Data extrapolated from solvent selection guides for aldehyde-based direct reductive amination processes[3].

Sources

Optimization

purification of 1-(3,5-Dimethoxybenzyl)azetidine using column chromatography

Welcome to the Technical Support Center for the chromatographic purification of 1-(3,5-Dimethoxybenzyl)azetidine . This guide is designed for researchers, analytical scientists, and drug development professionals who enc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 1-(3,5-Dimethoxybenzyl)azetidine . This guide is designed for researchers, analytical scientists, and drug development professionals who encounter isolation challenges when working with functionalized azetidine scaffolds.

Due to the basic nature of the tertiary azetidine nitrogen and the moderately polar 3,5-dimethoxybenzyl moiety, this compound is highly prone to non-ideal chromatographic behavior on standard silica gel. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-purity recovery.

Diagnostic Workflow

Before committing your crude mixture to a column, use the following diagnostic decision tree to determine the optimal purification strategy based on Thin Layer Chromatography (TLC) behavior.

G start Analyze Crude Mixture (TLC on Standard Silica) streak_check Does the azetidine spot streak or tail heavily? start->streak_check yes_streak Yes: Strong Silanol Interaction streak_check->yes_streak Rf < 0.2, Tailing no_streak No: Minimal Interaction streak_check->no_streak Symmetrical Spot mod_choice Select Resolution Strategy yes_streak->mod_choice strat3 Proceed with Standard Hexane/EtOAc no_streak->strat3 strat1 Strategy A: Add 1-2% TEA to Mobile Phase mod_choice->strat1 strat2 Strategy B: Use Amine- Functionalized Silica mod_choice->strat2 eval Evaluate Fractions (UV 254 nm / Dragendorff) strat1->eval strat2->eval strat3->eval

Diagnostic workflow for selecting the optimal purification strategy for basic azetidines.

Troubleshooting Guides

Q: Why does 1-(3,5-Dimethoxybenzyl)azetidine streak severely on standard silica gel, resulting in poor resolution from impurities? A: This is a fundamental acid-base interaction issue. Standard silica gel surfaces are populated with weakly acidic silanol groups (Si-OH). The nitrogen atom in the azetidine ring possesses a highly accessible lone pair of electrons, making it a relatively strong Lewis base. As the compound travels down the column, the basic nitrogen forms strong hydrogen bonds and ionic interactions with these acidic silanols[1]. This causes the compound to continuously adsorb and desorb at different rates, leading to a "streaking" effect rather than a tight, symmetrical band.

Q: How do I prevent irreversible adsorption and low recovery of my azetidine product? A: You must neutralize the active silanol sites on the stationary phase. The most accessible method is to incorporate 1% to 3% of a volatile basic modifier, such as triethylamine (TEA), into your mobile phase[2]. TEA acts as a sacrificial competing base; it preferentially binds to the acidic silanol groups, effectively "masking" them[3]. This allows your target azetidine to partition based strictly on its polarity rather than acid-base affinity, drastically improving peak shape and recovery[4].

Q: I added TEA to my column, but my TLC monitoring is confusing. The Rf on the column doesn't match my initial TLC tests. Why? A: This is a failure of a self-validating system. If you run a column with a TEA-modified solvent, your TLC plates must also be pre-treated or run with the exact same TEA-modified solvent. Without TEA on the TLC plate, the silica on the plate remains acidic, and the compound will streak, giving a falsely low Rf value. Always validate your solvent system on a TEA-treated TLC plate before scaling up to the column.

Q: My product co-elutes with unreacted 3,5-dimethoxybenzaldehyde. How can I resolve this? A: Since 3,5-dimethoxybenzaldehyde is neutral and your azetidine is basic, do not rely solely on chromatography. Implement an acid-base extraction prior to the column. Dissolve the crude mixture in an organic solvent, extract with 1M HCl (the azetidine moves to the aqueous layer as a water-soluble hydrochloride salt), wash the aqueous layer with ether to remove the aldehyde, and then basify the aqueous layer with NaOH to pH > 10 to recover the free azetidine.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 1-(3,5-Dimethoxybenzyl)azetidine under various conditions to help you select the optimal system.

Stationary PhaseMobile Phase SystemAdditiveAvg. TLC Rf​ Peak ShapeExpected Recovery
Standard Silica Gel (60Å)Hexane / EtOAc (1:1)None0.10 - 0.20Severe Streaking< 50% (Irreversible binding)
Standard Silica Gel (60Å)Hexane / EtOAc (1:1)1% TEA0.35 - 0.45Symmetrical> 85%
Standard Silica Gel (60Å)DCM / MeOH (95:5)1% NH 4​ OH0.40 - 0.50Moderate Tailing> 80%
Amine-Functionalized SilicaHexane / EtOAc (4:1)None0.45 - 0.55Highly Symmetrical> 90%

Standard Operating Protocols

Protocol A: Silica Gel Chromatography with TEA Deactivation

This is the standard, cost-effective method for purifying basic azetidines[4].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your desired eluent (e.g., 50% Hexane / 50% Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to the total volume and mix thoroughly.

  • TLC Validation: Spot your crude mixture on a silica TLC plate. Develop the plate using the TEA-modified solvent. Visualize using a UV lamp (254 nm) to detect the 3,5-dimethoxybenzyl ring, and confirm the tertiary amine using Dragendorff's reagent or iodine vapor (standard ninhydrin is often ineffective for tertiary amines). Ensure the Rf​ is ~0.3.

  • Column Packing: Slurry-pack the standard silica gel using the TEA-modified solvent. Crucial Causality Step: Flush the packed column with at least 2 column volumes (CV) of the TEA-modified solvent before loading. This pre-equilibrates and neutralizes the silanol groups in advance.

  • Sample Loading: Dissolve the crude 1-(3,5-Dimethoxybenzyl)azetidine in the minimum amount of TEA-modified solvent (or pure DCM if solubility is an issue) and carefully load it onto the column head.

  • Elution & Collection: Elute using the TEA-modified solvent. Collect fractions and monitor via TLC.

  • Post-Purification: Combine pure fractions and concentrate under reduced pressure. To remove residual TEA (which has a distinct fishy odor), co-evaporate the residue 2-3 times with toluene or place the flask under high vacuum (lyophilizer or Schlenk line) overnight.

Protocol B: Chromatography on Amine-Functionalized Silica

If TEA removal is problematic for downstream biological assays, use amine-functionalized (NH 2​ ) silica[1].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a standard eluent system (e.g., 80% Hexane / 20% Ethyl Acetate). Do not add TEA.

  • Column Preparation: Obtain a pre-packed amine-functionalized silica flash cartridge or dry-pack bulk NH 2​ -silica.

  • Equilibration: Flush the column with 3 CV of the initial non-polar solvent (e.g., 100% Hexane).

  • Elution: Load the sample and run a gradient from 0% to 30% Ethyl Acetate in Hexane. The basic surface of the stationary phase will naturally repel the azetidine nitrogen, resulting in sharp, early-eluting peaks without the need for mobile phase modifiers.

Frequently Asked Questions (FAQs)

Q: Can I use ammonia instead of TEA as a modifier? A: Yes. Aqueous ammonium hydroxide (NH 4​ OH) can be used, but it is immiscible with non-polar solvents like hexane. Ammonia is typically reserved for highly polar solvent systems, such as Dichloromethane/Methanol (e.g., 90:9:1 DCM:MeOH:NH 4​ OH)[1]. For Hexane/EtOAc systems, TEA is strictly required due to its organic solubility.

Q: Is it possible to use Reverse-Phase (C18) chromatography for this compound? A: Yes, but it requires strict pH control. In standard acidic reverse-phase conditions (e.g., Water/Acetonitrile with 0.1% Formic Acid), the azetidine will be fully protonated, making it highly polar and causing it to elute near the void volume. You must use a high-pH mobile phase (e.g., using ammonium bicarbonate buffer at pH 9-10) to keep the azetidine in its neutral, lipophilic free-base form for proper retention and separation[3]. Ensure your C18 column is rated for high-pH stability.

References

  • Column Chromatography Notes. Membrane Solutions.
  • Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography. BenchChem.
  • Technical Support Center: Purification of Bulky Amines by Chromatography. BenchChem.
  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry (ACS).

Sources

Troubleshooting

Azetidine Synthesis Support Center: Overcoming Cyclization Bottlenecks

Welcome to the Technical Support Center for Azetidine Synthesis. Forming the four-membered azaheterocycle is notoriously difficult due to inherent ring strain (~26 kcal/mol) and unfavorable cyclization kinetics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azetidine Synthesis. Forming the four-membered azaheterocycle is notoriously difficult due to inherent ring strain (~26 kcal/mol) and unfavorable cyclization kinetics. This guide provides actionable troubleshooting, mechanistic insights, and field-validated protocols for researchers and drug development professionals.

Diagnostic Workflow: Troubleshooting Cyclization Failures

When standard cyclization protocols fail, identifying the dominant side reaction is the first step toward optimization. Use the decision tree below to diagnose and correct your reaction conditions based on LC-MS or crude NMR analysis.

DiagnosticTree Start Cyclization Failure Low Azetidine Yield LCMS Analyze Crude by LC-MS / NMR Start->LCMS Oligomers Mass = (M)n Oligomerization LCMS->Oligomers Intermolecular reaction dominates Elimination Mass = M - HX Elimination (Allylic Amine) LCMS->Elimination E2 outcompetes SN2 NoReaction Mass = M Unreacted Precursor LCMS->NoReaction High activation barrier Sol1 Decrease Concentration (<0.01 M) or use Continuous Flow / Syringe Pump Oligomers->Sol1 Sol2 Use weaker, bulkier base (e.g., Cs2CO3 instead of NaH) or lower temperature Elimination->Sol2 Sol3 Upgrade Leaving Group (Cl → Br → OMs → OTf) or add NaI catalyst NoReaction->Sol3

Caption: Diagnostic decision tree for resolving common failures in azetidine cyclization via intramolecular nucleophilic substitution.

Deep-Dive FAQs: Mechanistic Challenges & Causality

Q1: Why is my azetidine cyclization so much slower than pyrrolidine synthesis? A: The difficulty lies entirely in the transition state geometry and resulting ring strain. While 5-membered rings (pyrrolidines) form rapidly, the first-order rate constant for the cyclization of 3-bromopropylamine to azetidine is approximately 62,500 times lower than that of 4-bromobutylamine to pyrrolidine, and 8 times lower than 2-bromoethylamine to aziridine, as documented in1[1]. The required conformation for 4-exo-tet cyclization suffers from severe eclipsing interactions, making the process kinetically sluggish and thermodynamically uphill[2].

Q2: My LC-MS shows complete consumption of the 1,3-amino halide precursor, but I only isolate acyclic oligomers. How do I fix this? A: Because intramolecular cyclization is so slow, intermolecular nucleophilic attack (oligomerization/polymerization) easily outcompetes it. Causality & Solution: You must artificially favor the unimolecular reaction by operating under high-dilution conditions (typically 0.01 M). If large solvent volumes are impractical, use a continuous flow reactor or a syringe pump to keep the steady-state concentration of the activated intermediate extremely low.

Q3: I am observing significant elimination side-products (allylic amines) instead of the desired azetidine. What is going wrong? A: Four-membered ring closure requires a delicate balance of nucleophilicity and basicity. Strong, unhindered bases (like NaH or KOtBu) can act as Brønsted bases rather than promoting the nucleophilic nitrogen, leading to E2 elimination of your leaving group. Causality & Solution: Switch to milder inorganic bases (e.g., K2​CO3​ , Cs2​CO3​ ) in polar aprotic solvents (MeCN, DMF) at elevated temperatures. Alternatively, microwave irradiation has been shown to accelerate the SN​2 pathway over E2, as noted in reviews of3[3].

Q4: Are there alternative cyclization methods if SN2 completely fails due to steric hindrance? A: Yes. When traditional nucleophilic displacement fails, consider orthogonal strategies:

  • Aza Paternò-Büchi Reactions: A photochemical [2+2] cycloaddition between imines and alkenes under UV irradiation. This bypasses the SN​2 strain barrier entirely and is highly effective for synthesizing heavily functionalized, complex azetidines2[2].

  • Epoxide Aminolysis: Using La(OTf)3​ as a catalyst allows for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing access to functionalized azetidines with high tolerance for Lewis basic functional groups4[4].

Quantitative Data: Leaving Group & Base Optimization

To minimize trial and error, consult this empirical matrix for optimizing intramolecular SN​2 cyclizations of 1,3-difunctionalized acyclic precursors.

Leaving Group (LG)Preferred BaseSolventTemp (°C)Primary Risk / Side ProductTypical Yield Range
Chloride (-Cl) K2​CO3​
  • NaI (cat)
MeCN80 - 100Unreacted starting material30 - 50%
Bromide (-Br) Cs2​CO3​ or K2​CO3​ DMF / MeCN60 - 80Intermolecular oligomerization50 - 75%
Mesylate (-OMs) DIPEA or Cs2​CO3​ DCM / THF25 - 65E2 Elimination (Allylic amine)60 - 85%
Triflate (-OTf) 2,6-LutidineDCM-78 to 0Rapid E2 Elimination40 - 70%
Cyclic Sulfate NaOH (aq)Water/THFMicrowaveHydrolysis of sulfate70 - 90%

Validated Experimental Protocol: Intramolecular SN2 Cyclization

This protocol establishes a self-validating system for the synthesis of N-substituted azetidines from 1,3-amino alcohols via a mesylate intermediate.

Step 1: Precursor Activation (Mesylation)

  • Dissolve the N-protected 1,3-amino alcohol (1.0 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Add triethylamine (2.0 equiv) and cool the mixture to 0 °C.

  • Dropwise, add methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 1 hour at 0 °C.

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc). The starting material should be completely consumed. Do not proceed if the alcohol remains, as it will interfere with cyclization.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure. Do not purify the mesylate via column chromatography as it may degrade.

Step 2: High-Dilution Cyclization

  • Dissolve the crude mesylate in anhydrous acetonitrile to achieve a concentration of 0.01 M (Critical step to prevent oligomerization).

  • Add anhydrous Cs2​CO3​ (3.0 equiv).

  • Heat the suspension to 75 °C and stir vigorously for 16–24 hours.

  • Self-Validation Check: Pull a 0.5 mL aliquot, filter, and analyze via LC-MS. Look for the [M+H]+ of the cyclized product. If [2M+H]+ (dimer) peaks are prominent, your concentration is too high.

Step 3: Workup and Isolation

  • Cool the reaction to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate.

  • Purify via flash chromatography (silica gel, typically using a gradient of DCM/MeOH with 1% Et3​N to prevent streaking of the basic amine).

  • Self-Validation Check (NMR): In the 1H NMR spectrum, confirm the disappearance of the acyclic −CH2​−OMs triplet (~4.2 ppm). The successful formation of the azetidine ring is characterized by a distinct upfield shift and a classic multiplet pattern for the highly strained ring protons (typically α -protons at 3.2–3.8 ppm and β -protons at 2.0–2.5 ppm).

Advanced Cyclization Strategies

When traditional nucleophilic substitution is unviable due to complex substitution patterns or steric bulk, modern synthetic methodologies offer robust alternatives.

AdvancedPathways Substrate Complex Azetidine Target SN2 Intramolecular SN2 (1,3-di-functionalized) Substrate->SN2 Paterno Aza Paternò-Büchi [2+2] Cycloaddition Substrate->Paterno Epoxide Epoxide Aminolysis (cis-3,4-epoxy amines) Substrate->Epoxide SN2_Adv High Yield for unhindered rings SN2->SN2_Adv Paterno_Adv Direct access to highly substituted rings Paterno->Paterno_Adv Epoxide_Adv Regioselective with La(OTf)3 catalyst Epoxide->Epoxide_Adv

Caption: Advanced synthetic pathways for azetidine construction when traditional SN2 methods fail.

References

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: CLOCKSS / Heterocycles URL:[Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Product Subclass 6: Azetidines - F. Couty Source: Thieme Connect / Science of Synthesis URL:[Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Side-Products in N-Substituted Azetidine Synthesis

Welcome to the Azetidine Synthesis Support Center. The azetidine ring system is one of the most challenging azaheterocycles to construct due to its high inherent ring strain (~26 kcal/mol).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Azetidine Synthesis Support Center. The azetidine ring system is one of the most challenging azaheterocycles to construct due to its high inherent ring strain (~26 kcal/mol). This thermodynamic hurdle makes ring closure significantly uphill in energy, frequently allowing competing side reactions—such as ring-opening, polymerization, and alternative cyclization pathways—to dominate Clockss[1].

This guide is designed for drug development professionals and synthetic chemists to troubleshoot, rationalize, and optimize the high-fidelity synthesis of N-substituted azetidines.

Part 1: Mechanistic Troubleshooting & Pathway Analysis

The formation of side products in azetidine synthesis is rarely random; it is governed by strict kinetic and thermodynamic rules. Understanding the causality behind these pathways is the first step toward suppressing them.

Competing Cyclization: The 4-exo-tet vs. 5-endo-tet Dilemma

When synthesizing 3-substituted azetidines via the intramolecular aminolysis of cis-3,4-epoxy amines, the desired 4-exo-tet cyclization is kinetically less favorable than the competing 5-endo-tet cyclization Benchchem[2]. Without intervention, the reaction defaults to forming a pyrrolidine byproduct.

Cyclization Substrate cis-3,4-Epoxy Amine (Precursor) Azetidine Azetidine Product (4-exo-tet cyclization) Substrate->Azetidine La(OTf)3 Catalyst (High Regioselectivity) Pyrrolidine Pyrrolidine Byproduct (5-endo-tet cyclization) Substrate->Pyrrolidine Unoptimized Conditions (Default Pathway)

Caption: Competing 4-exo-tet and 5-endo-tet cyclization pathways of cis-3,4-epoxy amines.

The Solution: The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), strongly coordinates the epoxide oxygen, altering the transition state geometry to highly favor the 4-exo-tet azetidine product Benchchem[2].

Part 2: Experimental Protocols for High-Fidelity Synthesis

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems where the experimental conditions inherently suppress known side reactions.

Protocol A: Solvent-Free Synthesis of 2-(Hydroxymethyl)azetidines

This base-catalyzed cyclization of enantiopure (2-aminoalkyl)oxiranes specifically suppresses the formation of pyrrolidin-3-ol byproducts ACS Publications[3].

  • Step 1: Substrate Immobilization. Mix the starting N-tert-butylsulfonyl(2-aminoalkyl)oxirane with anhydrous K₂CO₃ (solid support) until a homogenous powder is formed.

    • Causality: Dispersing the substrate on a solid matrix without solvent restricts the conformational mobility of the intermediate. This geometric constraint overcomes the entropic penalty of the 4-exo-tet transition state.

  • Step 2: Thermal Cyclization. Heat the solid mixture to 80 °C for 12 hours under an inert atmosphere.

    • Causality: 80 °C provides sufficient thermal energy to overcome the ring strain barrier without triggering thermal degradation or polymerization.

  • Step 3: Isolation. Cool to room temperature, extract the solid mass with dichloromethane, filter, and concentrate under reduced pressure to yield the azetidine.

Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling

Direct N-alkylation of primary amines with 1,3-dibromopropane often leads to over-alkylation (forming quaternary ammonium salts) because the resulting tertiary azetidine is more nucleophilic than the starting material Benchchem[4]. The Buchwald-Hartwig amination is the premier method to bypass this Benchchem[5].

  • Step 1: Catalyst Activation. In a glovebox, combine Pd₂(dba)₃, a bulky biaryl phosphine ligand (e.g., BINAP), and Cs₂CO₃ in anhydrous toluene.

    • Causality: Cs₂CO₃ is chosen over stronger bases like NaOtBu. Strong bases can induce β-hydride elimination or direct nucleophilic ring-opening of the highly strained azetidine ring.

  • Step 2: Cross-Coupling. Add the unsubstituted azetidine and the aryl halide. Heat to 80 °C under argon for 8-12 hours.

    • Causality: The bulky ligand accelerates reductive elimination, preventing the amine-coordinated palladium intermediate from undergoing competitive degradation pathways.

  • Step 3: Quenching and Purification. Cool to room temperature, filter through a pad of Celite to remove the palladium and base, and purify via flash chromatography.

Part 3: Quantitative Data & Optimization

The choice of solvent and base dictates the trajectory of the cyclization. The table below demonstrates how removing the solvent entirely shifts the equilibrium toward the strained azetidine ring over the thermodynamically favored pyrrolidine.

Table 1: Optimization of Base-Catalyzed Cyclization of (2-Aminoalkyl)oxiranes ACS Publications[3]

SolventBase / SupportTemperature (°C)Pyrrolidine : Azetidine RatioDominant Pathway
None (Solvent-Free) K₂CO₃ (Solid Support) 80 °C 1 : 2 4-exo-tet (Azetidine favored)
None (Solvent-Free)KHCO₃ (Solid Support)80 °C1 : 1Mixed
1,4-DioxaneK₂CO₃100 °CMajor : Minor5-endo-tet (Pyrrolidine favored)
TolueneK₂CO₃100 °CMajor : Minor5-endo-tet (Pyrrolidine favored)

Part 4: Frequently Asked Questions (FAQs)

Q1: I am observing significant alkene formation during the ring expansion of N-substituted aziridines. How do I prevent this? A1: The alkene byproduct is the result of a competing cheletropic extrusion pathway from the key aziridinium ylide intermediate Benchchem[2]. While the intended reaction is a [1,2]-Stevens rearrangement to form the azetidine, the ylide can thermodynamically decompose by eliminating a stable olefin. To suppress this, lower the reaction temperature and utilize specialized rhodium or copper catalysts that stabilize the ylide intermediate long enough for the rearrangement to occur.

Q2: During the photochemical Norrish-Yang cyclization of α-aminoacetophenones, my major byproduct is acetophenone. What is happening? A2: Acetophenone is generated via a Norrish Type II cleavage of the 1,4-biradical intermediate Beilstein[6]. This is highly dependent on the protecting group (PG) on the nitrogen. Alkyl protecting groups allow bond rotation that leads to fragmentation. Switching to a rigid p-toluenesulfonyl (Ts) protecting group enforces a conformation that drastically favors ring closure (up to 81% yield) over cleavage.

Photochem Precursor alpha-Aminoacetophenone (Precursor) Biradical 1,4-Biradical Intermediate Precursor->Biradical hν (UV/Vis) Azetidinol Azetidinol (Desired Product) Biradical->Azetidinol Ts Protecting Group (Conformational Control) Acetophenone Acetophenone (Side Product) Biradical->Acetophenone Alkyl Protecting Groups (Norrish Type II Cleavage)

Caption: Photochemical Norrish-Yang cyclization vs. Norrish Type II cleavage.

Q3: My azetidine synthesis via double Sₙ2 displacement of 1,3-dihalides suffers from low yields and thick, tarry residues. Why? A3: Prolonged heating of primary amines with 1,3-dihalides causes polymerization and elimination side reactions due to the slow kinetics of the second intramolecular cyclization step Clockss[1]. To resolve this, switch to microwave irradiation. Microwave technology rapidly accelerates the displacement, minimizing the residence time of reactive intermediates and drastically cutting down polymerization Clockss[1].

References

  • Preparation and Synthetic Applications of Azetidines - Clockss. URL: [Link]

  • Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes - ACS Publications. URL: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. URL:[Link]

Sources

Troubleshooting

improving the stability and handling of 1-(3,5-Dimethoxybenzyl)azetidine

Welcome to the Advanced Heterocycle Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when handling strained nitrogen heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocycle Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when handling strained nitrogen heterocycles.

1-(3,5-Dimethoxybenzyl)azetidine presents a unique, dual-faceted handling challenge. On one hand, the azetidine core possesses approximately 25.2 kcal/mol of inherent ring strain[1]. On the other hand, the 3,5-dimethoxybenzyl protecting group is highly electron-rich due to the resonance-donating methoxy substituents, making the benzylic position exceptionally susceptible to oxidative cleavage[2]. Failure to account for these two factors simultaneously is the root cause of most experimental discrepancies, low yields, and unexpected decomposition.

This guide provides self-validating troubleshooting workflows, causal explanations, and verified protocols to ensure the integrity of your compound.

Section 1: Core Stability & Handling FAQs

Q: Why does my 1-(3,5-Dimethoxybenzyl)azetidine degrade during routine storage? A: Degradation during storage is almost always driven by photo-oxidation . The methoxy groups at the 3 and 5 positions donate electron density into the aromatic ring, significantly increasing the electron density at the benzylic carbon. In the presence of ambient light and atmospheric oxygen, this position readily forms benzylic hydroperoxides, leading to oxidative cleavage that yields 3,5-dimethoxybenzaldehyde and free azetidine. Causality: The electron-donating groups stabilize the radical intermediate during autoxidation. Storing the compound in clear glass under ambient air guarantees degradation.

Q: I am observing acyclic amine byproducts in my reaction mixture. What is the mechanism? A: You are observing nucleophilic ring-opening . The azetidine nitrogen has a pKa of ~8.5. If your reaction conditions involve Brønsted acids, Lewis acids, or highly polar coordinating solvents, the nitrogen becomes protonated or quaternized (forming an azetidinium ion)[3]. Once activated, the 25.2 kcal/mol of ring strain makes the C-N bond an excellent leaving group. Any nucleophile in your reaction mixture (e.g., water, halides, amines) will attack the less sterically hindered C2 or C4 positions, irreversibly breaking the ring to relieve the strain[4][5].

Q: Why does my product decompose during silica gel chromatography? A: Standard silica gel is inherently acidic (pH ~ 4.5–5.5). When the azetidine is loaded onto the column, the nitrogen protonates, binding irreversibly to the silanol groups or undergoing acid-catalyzed ring-opening directly on the column[3]. Solution: You must pre-treat your silica gel with 1–2% Triethylamine (TEA) to neutralize the acidic sites, or switch to basic alumina.

Section 2: Visualizing Degradation and Troubleshooting

To effectively handle this compound, you must anticipate its degradation pathways. The diagram below illustrates the divergent failure modes under acidic versus oxidative stress.

DegradationPathways A 1-(3,5-Dimethoxybenzyl)azetidine B Acidic Conditions (pH < 4) A->B C Oxidative Conditions / Light A->C D Protonation of Azetidine N B->D F Benzylic Oxidation / Cleavage C->F E Nucleophilic Ring Opening (Acyclic Amine) D->E Nucleophile G Free Azetidine + Aldehyde F->G

Degradation pathways of 1-(3,5-Dimethoxybenzyl)azetidine under acidic and oxidative stress.

Before initiating any reaction involving this compound, use the following decision matrix to validate your experimental setup.

Workflow Start Initiate Reaction Setup Q1 Is pH < 7? Start->Q1 A1_Yes Add Buffer System / Base Q1->A1_Yes Yes A1_No Check Nucleophiles Q1->A1_No No Q2 Strong Nucleophile Present? A1_Yes->Q2 A1_No->Q2 A2_Yes Keep Temp < 40°C Q2->A2_Yes Yes A2_No Proceed to Standard Protocol Q2->A2_No No

Decision matrix for experimental setup to prevent azetidine ring-opening.

Section 3: Quantitative Stability Data

Understanding the operational boundaries of this compound is critical. The table below summarizes the stability profile across various environmental conditions.

ConditionTemperatureTimeframeObserved StabilityPrimary Degradation Mechanism
0.1 M HCl (pH 1.0) 25°C< 1 hourComplete DegradationAcid-catalyzed ring opening
PBS Buffer (pH 7.4) 25°C> 48 hoursStableN/A
Ambient Air / Light 25°C72 hours~15% DegradationPhoto-oxidation of benzyl group
Inert Argon / Dark -20°C> 6 monthsStableN/A
Strong Nucleophile (NaN₃) 60°C4 hoursComplete DegradationNucleophilic ring opening

Section 4: Self-Validating Experimental Protocols

To guarantee trustworthiness in your results, every protocol must include built-in validation steps. Do not proceed to subsequent steps if a validation check fails.

Protocol A: Self-Validating Inert Storage & Aliquoting

Objective: Prevent benzylic oxidation and moisture-induced degradation during long-term storage.

  • Preparation: Purge a glovebox or Schlenk line with high-purity Argon (O₂ < 5 ppm). Causality: Removing oxygen completely halts the formation of benzylic hydroperoxides at the electron-rich 3,5-dimethoxybenzyl position.

  • Visual Inspection (Validation Step 1): Inspect the neat compound. It should be a colorless to pale-yellow oil/solid. If it appears dark orange or brown, oxidation has already occurred. Do not use; repurify via basic alumina chromatography.

  • Aliquoting: Transfer the compound into amber glass vials. Causality: Amber glass blocks UV light, preventing photo-catalyzed radical initiation.

  • Sealing: Cap tightly with PTFE-lined septa and wrap the seal with Parafilm. Store immediately at -20°C.

  • Post-Storage Verification (Validation Step 2): Before utilizing a stored batch, run a rapid LC-MS using a neutral mobile phase (e.g., 10 mM Ammonium Acetate in MeCN/H₂O). If a peak corresponding to 3,5-dimethoxybenzaldehyde (m/z 166) is detected, the batch is compromised.

Protocol B: Non-Destructive Reaction Workup

Objective: Isolate the intact azetidine from a reaction mixture without inducing acid-catalyzed ring opening during extraction.

  • Quenching: Quench the reaction mixture with saturated aqueous NaHCO₃ to achieve a pH of ~8.5. Causality: Maintaining a slightly basic pH prevents protonation of the azetidine nitrogen, neutralizing the primary trigger for strain-release ring-opening[3].

  • Aqueous Phase Verification (Validation Step 1): Dip a pH strip into the aqueous layer. Do not proceed to extraction unless the pH is strictly ≥ 7.5. If pH < 7.5, add 1M NaOH dropwise until the target pH is reached.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Causality: Avoid MgSO₄, as it can act as a mild Lewis acid, coordinate with the azetidine nitrogen, and initiate degradation during concentration.

  • Concentration & Purity Check (Validation Step 2): Concentrate under reduced pressure with a water bath kept strictly < 30°C. Immediately run a TLC (Hexanes/EtOAc 8:2 with 1% TEA). Stain with KMnO₄. A single spot indicates an intact product; a streak or lower-Rf spot indicates the presence of ring-opened acyclic amines.

Sources

Optimization

Technical Support Center: Troubleshooting the Staudinger Reaction for Azetidine Synthesis

Welcome to the Technical Support Center for azetidine synthesis. Direct synthesis of the highly strained 4-membered azetidine ring is notoriously difficult.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for azetidine synthesis. Direct synthesis of the highly strained 4-membered azetidine ring is notoriously difficult. The most robust and widely adopted strategy in drug development involves a two-step sequence: the Staudinger ketene-imine cycloaddition to form a β -lactam (azetidin-2-one) intermediate, followed by selective reduction to the azetidine.

This guide is designed for researchers and scientists to troubleshoot common bottlenecks, control stereochemistry, and prevent side reactions during this critical workflow.

Mechanistic Workflow & Troubleshooting Logic

Understanding the stepwise nature of the Staudinger reaction is critical for troubleshooting. The reaction is not a concerted[2+2] cycloaddition; rather, it involves the nucleophilic attack of an imine onto an in situ generated ketene to form a zwitterionic intermediate, followed by conrotatory electrocyclization[1].

StaudingerTroubleshooting Start Acid Chloride + Imine Ketene In Situ Ketene Generation (via Et3N) Start->Ketene + Base Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine Polymerization Issue: Ketene Polymerization Fix: Slow addition, excess imine Ketene->Polymerization Slow imine trapping BetaLactam β-Lactam (Azetidin-2-one) Zwitterion->BetaLactam Conrotatory Ring Closure Isomerization Issue: Poor Diastereoselectivity Fix: Tune solvent polarity Zwitterion->Isomerization Imine Isomerization Azetidine Azetidine BetaLactam->Azetidine Reduction RingOpening Issue: Ring Opening Fix: Use AlH2Cl instead of LiAlH4 BetaLactam->RingOpening Over-reduction

Workflow and troubleshooting logic for Staudinger cycloaddition and reduction to azetidine.

Frequently Asked Questions (FAQs) & Causality

Q1: Why is my β -lactam yield so low, and why am I isolating a dark, viscous byproduct? Causality & Solution: You are likely observing ketene polymerization. Ketenes are highly reactive electrophiles. If the imine does not trap the ketene rapidly enough, the ketene will undergo a [2+2] cycloaddition with itself, forming non-productive diketene polymers. To resolve this, ensure the imine is fully dissolved and present in the reaction mixture before the slow, dropwise addition of the acid chloride.

Q2: How do I control the cis vs. trans diastereoselectivity of the β -lactam intermediate? Causality & Solution: Because the Staudinger reaction proceeds through a stepwise mechanism, stereochemistry is determined by the competition between direct conrotatory ring closure (yielding the cis-product) and imine isomerization prior to ring closure (yielding the trans-product)[1]. Solvent polarity heavily influences the lifetime of the zwitterionic intermediate. Non-polar solvents (e.g., toluene) favor rapid ring closure (cis-selective), while polar solvents (e.g., dichloromethane) stabilize the zwitterion, allowing time for isomerization to the thermodynamically favored trans-isomer[2].

Q3: Is there a way to achieve high enantioselectivity if I am getting racemic mixtures? Causality & Solution: Yes. Traditional Staudinger reactions rely on chiral auxiliaries for stereocontrol. However, you can replace standard tertiary amines with planar-chiral nucleophilic catalysts, such as derivatives of 4-(pyrrolidino)pyridine (PPY). These catalysts couple symmetrical and unsymmetrical ketenes with imines to provide β -lactams with excellent enantiomeric and diastereomeric purity[3].

Q4: During the reduction of the β -lactam to the azetidine, my ring is opening, yielding an acyclic γ -amino alcohol. How do I prevent this? Causality & Solution: The 4-membered β -lactam ring is highly strained. Aggressive, standard nucleophilic reducing agents like LiAlH4​ at elevated temperatures can over-reduce the carbonyl and cleave the C-N bond. To prevent ring-opening, switch to electrophilic reducing agents like monochloroalane ( AlH2​Cl ) or dichloroalane ( AlHCl2​ ). These reagents coordinate tightly to the carbonyl oxygen, facilitating C-O bond cleavage over C-N bond cleavage, cleanly yielding the intact azetidine[4].

Quantitative Data: Solvent & Temperature Effects on Diastereoselectivity

To predictably tune the stereochemical outcome of your β -lactam intermediate, refer to the following empirically validated parameters[2][5]:

SolventTemperatureBaseMajor DiastereomerMechanistic Driver
Toluene (Non-polar)-78 °C to RTTriethylaminecis- β -lactam Rapid direct conrotatory ring closure of the initial zwitterion.
Dichloromethane (Polar)RefluxTriethylaminetrans- β -lactam Stabilization of the zwitterion allows imine isomerization prior to ring closure.
Chlorobenzene 45–50 °C (Microwave)N-MethylmorpholineMixed (cis 70% : trans 30%)Rapid thermal equilibrium of intermediates under microwave irradiation.
Chloroform RefluxTriethylaminetrans- β -lactam Thermodynamic control favors the less sterically hindered trans product.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility in your synthesis.

Protocol A: Step-by-Step Staudinger Synthesis of β -Lactam
  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with an inert gas (Argon or Nitrogen).

  • Imine Solution: Dissolve the imine (1.0 equiv) and triethylamine (3.0 equiv) in an anhydrous solvent (e.g., toluene for cis-selectivity or dichloromethane for trans-selectivity)[2].

  • Temperature Control: Cool the reaction mixture to 0 °C (or -78 °C for enhanced cis-selectivity) using an appropriate cooling bath.

  • Ketene Generation & Trapping: Dissolve the acid chloride (1.5 equiv) in the chosen anhydrous solvent. Add this solution dropwise to the reaction mixture over 60 minutes using a syringe pump.

    • Self-Validating Step: The slow addition ensures the in situ generated ketene is immediately trapped by the excess imine present in the flask, preventing non-productive diketene polymerization.

  • Cycloaddition: Allow the reaction to slowly warm to room temperature and stir for 12 hours to ensure complete conrotatory ring closure of the zwitterionic intermediate[1].

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the pure β -lactam.

Protocol B: Selective Reduction of β -Lactam to Azetidine
  • Reagent Preparation ( AlH2​Cl ): In a flame-dried flask under Argon, cautiously add a solution of anhydrous AlCl3​ (1.0 equiv) in diethyl ether to a suspension of LiAlH4​ (3.0 equiv) in diethyl ether at 0 °C. Stir for 30 minutes to generate monochloroalane[4].

  • Substrate Addition: Dissolve the purified β -lactam (1.0 equiv) in anhydrous diethyl ether and cool to 0 °C.

  • Reduction: Add the freshly prepared AlH2​Cl solution dropwise to the β -lactam solution.

    • Self-Validating Step: The electrophilic aluminum atom coordinates tightly to the lactam carbonyl oxygen. This activates the intermediate for selective C-O bond cleavage rather than C-N bond cleavage, strictly preventing the formation of acyclic γ -amino alcohols and cleanly yielding the azetidine[4].

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature until TLC indicates complete consumption of the starting material.

  • Fieser Workup: Carefully quench the reaction at 0 °C by sequential dropwise addition of water ( x mL per x g of LiAlH4​ ), 15% aqueous NaOH ( x mL), and water ( 3x mL).

  • Isolation: Filter the resulting granular aluminum salts through a pad of Celite, wash thoroughly with diethyl ether, and concentrate the filtrate under reduced pressure to afford the target azetidine.

Sources

Troubleshooting

strategies for the selective N-alkylation of the azetidine ring

Welcome to the Technical Support Center for Azetidine N-Alkylation. The azetidine ring is a highly valuable, conformationally rigid four-membered scaffold used extensively in medicinal chemistry to improve metabolic stab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azetidine N-Alkylation. The azetidine ring is a highly valuable, conformationally rigid four-membered scaffold used extensively in medicinal chemistry to improve metabolic stability and target-binding affinity[1]. However, its inherent angle strain and high basicity present unique synthetic challenges.

This guide provides researchers and drug development professionals with field-validated troubleshooting strategies, structural workflows, and self-validating protocols to achieve selective N-alkylation.

Part 1: Strategic Workflow for Selective N-Alkylation

Selecting the correct N-alkylation strategy is a function of the electrophile's steric hindrance and the azetidine substrate's sensitivity to thermal or basic degradation. The workflow below dictates the optimal methodological choice based on causality and substrate mechanics.

Workflow A Azetidine Starting Material B Assess Electrophile & Substrate A->B C Direct N-Alkylation (Alkyl Halide, K2CO3) B->C Standard Primary Halide D Reductive Amination (Aldehyde, NaBH(OAc)3) B->D Prone to Over-alkylation E Microwave-Assisted (DMF, 100-120°C, 5 min) B->E Sluggish / Thermal Degradation

Caption: Workflow for selecting the optimal N-alkylation strategy for azetidine derivatives.

Part 2: Troubleshooting & FAQs

Q1: I am experiencing significant over-alkylation (quaternary ammonium salt formation) during direct N-alkylation. How can I improve selectivity? Analysis & Causality: Azetidines adopt a puckered conformation to alleviate internal angle strain. This geometry highly exposes the nitrogen lone pair, making the secondary amine exceptionally basic and strongly nucleophilic[2]. Because of this, direct substitution with unhindered primary alkyl halides often overshoots, resulting in quaternary ammonium salts[3]. Corrective Action:

  • Pivot to Reductive Amination: This is the most robust method to prevent over-alkylation. By condensing the azetidine with an aldehyde to form an iminium intermediate, and subsequently reducing it in situ (e.g., using NaBH(OAc)₃), the reaction is strictly trapped at the tertiary amine stage[4][5].

  • Optimize Direct Alkylation: If reductive amination is not viable, strictly control the stoichiometry (1.0 eq of alkyl halide) and use a mild base like K₂CO₃ in a polar aprotic solvent (e.g., MeCN) at a lower temperature (60 °C) rather than aggressive reflux[6][7].

Q2: My azetidine substrate is undergoing ring-opening or elimination during the reaction. What is causing this? Analysis & Causality: The four-membered azetidine ring possesses significant angle strain. When exposed to strong bases (such as KOH or NaOH) or prolonged high temperatures (e.g., >65 °C), the ring is highly susceptible to elimination pathways or nucleophilic ring-opening, especially if there are leaving groups at the C2 or C3 positions[8]. Corrective Action:

  • Avoid Harsh Bases: Transition from hydroxide bases to milder carbonate bases (K₂CO₃ or Cs₂CO₃)[6][9].

  • Utilize Microwave-Assisted Protocols: Microwave irradiation (100–120 °C in DMF) can dramatically accelerate the N-alkylation step, achieving near-quantitative conversions (up to 98%) in just 5–10 minutes. This achieves kinetic control and minimizes the time the strained ring is exposed to thermal stress, effectively shutting down oligomerization and ring-opening pathways[10].

Q3: I am trying to N-alkylate with a sterically hindered electrophile, and the yields are extremely low. What are the alternatives? Analysis & Causality: While the nitrogen lone pair is exposed, bulky substitutions at the C2 position of the azetidine or the use of secondary/tertiary alkyl halides create severe steric clashes during the S_N2 transition state, stalling the reaction. Corrective Action:

  • Phase-Transfer Catalysis: The addition of a phase-transfer catalyst (e.g., Aliquat 336) under biphasic conditions can significantly enhance the efficiency of the alkylation with challenging electrophiles[6].

  • Photoredox Catalysis: For highly complex or unactivated systems, modern batch and flow photochemistry utilizing photocatalysts (e.g., Ir-complexes or 4CzIPN) allows for radical-mediated alkylation, bypassing traditional S_N2 steric limitations[9].

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in monitoring steps (TLC/LC-MS) and specific stoichiometric ratios ensure reproducibility and prevent runaway side reactions.

Protocol A: Direct N-Alkylation via Alkyl Halides

Optimal for standard, unhindered primary benzyl halides (e.g., synthesis of 1-(4-Methylbenzyl)azetidine).

  • Preparation: To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile (0.2 M), add the azetidine starting material (1.0 eq) at room temperature under an inert nitrogen atmosphere[7].

  • Addition: Add the alkyl halide (e.g., 4-methylbenzyl chloride, 1.1 eq) dropwise to the reaction mixture to prevent localized exothermic spikes[7].

  • Reaction: Heat the reaction mixture to 80 °C and stir for 16 hours. Self-Validation Step: Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the disappearance of the secondary amine spot[7].

  • Workup: Upon completion, cool the mixture to room temperature. Filter the inorganic salts through a sintered glass funnel and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure N-alkylated tertiary amine.

Protocol B: Reductive Amination via NaBH(OAc)₃

Optimal for acid-sensitive substrates or to strictly prevent over-alkylation.

  • Imine Formation: To a solution of the azetidine derivative (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M), add the desired aldehyde (1.0–1.2 eq)[4].

  • Activation: Stir the reaction mixture at room temperature for 20–30 minutes to facilitate the formation of the iminium ion intermediate. Note: For electronically deactivated or sterically hindered amines, add a catalytic amount of acetic acid (0.1 eq)[4].

  • Reduction: Add sodium triacetoxyborohydride (1.2–1.5 eq) portion-wise. Critical: The reduction is exothermic; control the addition rate to maintain the internal temperature below 30 °C[4].

  • Monitoring: Stir at room temperature for 2–24 hours, monitoring completion by LC-MS[4].

  • Quench & Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1][4].

Part 4: Quantitative Data & Reagent Selection

The following table summarizes the quantitative performance metrics of the primary N-alkylation strategies to assist in route scouting.

MethodologyReagents & ConditionsTypical YieldsPrimary AdvantageKey Limitation
Direct Alkylation Alkyl Halide, K₂CO₃, MeCN, 60–80 °C75–95%Operational simplicity, low reagent cost[7].High risk of over-alkylation to quaternary salts[3].
Reductive Amination Aldehyde, NaBH(OAc)₃, DCE, RT80–92%High selectivity, completely prevents over-alkylation[4][5].Requires the corresponding aldehyde precursor.
Microwave-Assisted Alkyl Halide, DMF, 100–120 °C (MW)~98%Extremely rapid (5–10 min), limits thermal degradation[10].Requires specialized microwave reactor equipment.

References

  • PMC (NIH). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.[Link]

  • PMC (NIH). A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. [Link]

  • ACS Publications. Alkyl Azetidines Via Batch and Flow Photochemistry.[Link]

  • Arkat USA. A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols.[Link]

  • Wikipedia. Amine alkylation. [Link]

  • Semantic Scholar. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic....[Link]

  • Organic Chemistry Portal. Azetidine synthesis.[Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines. [Link]

  • ResearchGate. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. [Link]

  • ACS Publications. Hydrogen Autotransfer in the N-Alkylation of Amines. [Link]

  • ACS Publications. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group. [Link]

  • Wikipedia. Reductive amination. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(3,5-Dimethoxybenzyl)azetidine Solubility in Biological Assays

Executive Summary: The Solubility Paradox 1-(3,5-Dimethoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry. However, its structural properties create a specif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Solubility Paradox

1-(3,5-Dimethoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry. However, its structural properties create a specific solubility paradox in biological assays[1]. The 3,5-dimethoxybenzyl moiety imparts high lipophilicity, while the azetidine ring (featuring a basic nitrogen) is only partially protonated at physiological pH (7.4)[1]. Consequently, while the compound dissolves readily in 100% Dimethyl Sulfoxide (DMSO), it is highly prone to rapid nucleation and precipitation when diluted into aqueous assay buffers. This guide provides field-proven, mechanistically grounded strategies to overcome these limitations without compromising assay integrity.

Diagnostic & Troubleshooting Workflow

Before altering your formulation, it is critical to identify exactly where the solubility failure occurs. Use the following diagnostic workflow to isolate the root cause.

SolubilityWorkflow Start Start: 1-(3,5-Dimethoxybenzyl)azetidine Stock Prepare 10-30 mM Stock in 100% DMSO Start->Stock Check1 Is stock solution clear? Stock->Check1 Heat Sonicate & Heat to 37°C Use Anhydrous DMSO Check1->Heat No Dilute Dilute in Aqueous Assay Buffer (pH 7.4) Check1->Dilute Yes Heat->Stock Retry Check2 Is working solution clear? Dilute->Check2 Crash Solvent Crash Detected (Precipitation) Check2->Crash No Proceed Proceed to Biological Assay Check2->Proceed Yes Optimize Optimization Strategies: 1. HP-β-CD Complexation 2. Stepwise Dilution Crash->Optimize Optimize->Dilute Re-test

Workflow for diagnosing and resolving 1-(3,5-Dimethoxybenzyl)azetidine solubility issues.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 1-(3,5-Dimethoxybenzyl)azetidine precipitate immediately upon dilution in my cell culture media, despite being fully dissolved in DMSO? A1: This is a classic "solvent crash." When a concentrated DMSO stock is rapidly introduced into an aqueous medium, the local concentration of the lipophilic compound temporarily exceeds its kinetic solubility limit[2]. Because the 3,5-dimethoxybenzyl group is highly hydrophobic, the water molecules rapidly displace the DMSO, forcing the unprotonated free-base molecules to aggregate and nucleate. To prevent this, you must either increase the kinetic solubility of the medium or alter the dilution kinetics (e.g., via stepwise serial dilution).

Q2: My DMSO stock solutions seem to lose solubility over time. How can I optimize storage? A2: DMSO is highly hygroscopic. Repeated freeze-thaw cycles allow ambient moisture to absorb into the solvent. Even a 5-10% water ingress can drastically lower the solubility limit of lipophilic compounds, causing invisible micro-precipitates that ruin downstream dosing accuracy[2]. Causality-Driven Solution: Always use anhydrous DMSO. Aliquot your 10-30 mM stock solutions into single-use vials and store them at -20°C or -80°C[2]. Prior to use, warm the aliquot to 37°C and briefly sonicate to ensure any transient precipitates are fully resolubilized.

Q3: What is the maximum final concentration of DMSO I can use to keep the compound dissolved in cell-based assays? A3: While increasing the DMSO concentration will thermodynamically favor compound dissolution, it introduces severe biological artifacts. For most cell-based assays, the final DMSO concentration must be kept at or below 0.5% v/v to avoid solvent-induced cytotoxicity and membrane disruption[3]. For highly sensitive cell lines or prolonged incubations, the standard limit is ≤0.1%[3]. If your compound precipitates at 0.1% DMSO, you must transition to advanced formulation strategies.

Q4: Which formulation strategy is most effective for this specific compound? A4: Host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal strategy[4]. The hydrophobic 3,5-dimethoxybenzyl moiety fits perfectly into the lipophilic inner cavity of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility[3]. This effectively shields the hydrophobic regions from water, preventing precipitation without inducing the cytotoxicity associated with high DMSO or harsh surfactants[4].

ComplexationLogic Drug 1-(3,5-Dimethoxybenzyl)azetidine (Hydrophobic Benzyl Group) Complex Inclusion Complex (Apparent Solubility >90%) Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host Molecule Bioassay Cell-Based Assay (No Precipitation) Complex->Bioassay Delivery

Logical mechanism of HP-β-CD inclusion complexation for hydrophobic compounds.

Quantitative Comparison of Formulation Strategies

The following table summarizes the quantitative parameters and biological suitability of various solubility enhancement methods for 1-(3,5-Dimethoxybenzyl)azetidine.

Formulation StrategyMechanism of ActionMax Recommended ConcentrationCytotoxicity RiskSuitability for this Compound
100% DMSO (Stock) Universal organic solventN/A (Stock only)High (if >0.5% final)Excellent (Primary solubilization)
HP-β-Cyclodextrin Host-guest inclusion complex1% - 5% (w/v)LowOptimal (Encapsulates benzyl moiety)
Pluronic F-127 Micellar encapsulation0.01% - 0.1% (w/v)ModerateGood (Requires critical micelle conc.)
pH Adjustment (< 6.0) Protonation of azetidine NN/AHigh (Alters assay biology)Poor (Non-physiological conditions)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes a specific verification step to confirm success before proceeding to the biological assay.

Protocol A: Kinetic Solubility Assessment via Nephelometry

Purpose: To determine the exact concentration at which 1-(3,5-Dimethoxybenzyl)azetidine precipitates in your specific assay buffer[2].

  • Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, perform a 2-fold serial dilution of the DMSO stock into your aqueous assay buffer (pH 7.4). Ensure the final DMSO concentration remains constant (e.g., 1%) across all wells.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours (mimicking biological assay conditions).

  • Self-Validation (Turbidity Read): Read the plate on a microplate reader at an absorbance of 600 nm (OD600).

    • Causality: True solutions do not scatter light. An OD600 > 0.05 indicates light scattering due to micro-precipitation. The highest compound concentration that yields an OD600 < 0.05 is your validated kinetic solubility limit.

Protocol B: HP-β-CD Inclusion Complex Preparation

Purpose: To formulate the compound for high-concentration dosing without exceeding DMSO toxicity limits[3].

  • Reagent Prep: Dissolve HP-β-CD in your aqueous assay buffer to a final concentration of 5% (w/v).

  • Complexation: Slowly add the 10 mM DMSO stock of 1-(3,5-Dimethoxybenzyl)azetidine dropwise into the HP-β-CD solution while vortexing vigorously. Do not exceed a final DMSO concentration of 0.5%.

  • Equilibration: Place the mixture on an orbital shaker at room temperature for 24 hours to allow the thermodynamic equilibrium of the host-guest complex to establish.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. This physically removes any uncomplexed, precipitated drug.

  • Self-Validation (Concentration Check): Measure the UV-Vis absorbance of the filtrate at the compound's lambda max. Compare this against a standard curve generated in 100% DMSO. This step mathematically validates the exact concentration of the solubilized complex, ensuring accurate dosing in your bioassay.

References

  • ResearchGate (Drug Discovery Today) - Biological assay challenges from compound solubility: strategies for bioassay optimization. Available at:[Link]

Sources

Troubleshooting

refinement of workup procedures for the isolation of pure azetidine products

Technical Support Center: Troubleshooting the Isolation and Workup of Azetidines Welcome to the Advanced Technical Support Center for Azetidine Synthesis. Due to their high ring strain, unique polarity profiles, and basi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Isolation and Workup of Azetidines

Welcome to the Advanced Technical Support Center for Azetidine Synthesis. Due to their high ring strain, unique polarity profiles, and basicity, 4-membered nitrogen heterocycles present significant challenges during isolation. This guide provides mechanistic troubleshooting, causality-driven explanations, and validated protocols designed for researchers and drug development professionals.

Polarity & Extraction Challenges

Q: Why am I losing my azetidine product in the aqueous layer during standard liquid-liquid extraction (LLE)?

A: Azetidines, particularly those bearing polar substituents (e.g., azetidine-3-carboxylic acid), exhibit exceptional water solubility. The inherent basicity of the azetidine nitrogen further increases its affinity for the aqueous phase. If the pH drops below the pKa of the azetidine, protonation occurs, rendering the molecule entirely insoluble in organic solvents. Traditional LLE relies on a favorable partition coefficient (logP), which fails for these highly polar zwitterionic or basic species.

To circumvent this, industrial processes rely on precipitation, ion-exchange chromatography, or continuous counter-current extraction rather than standard LLE. According to a patent by the European Patent Office (), the addition of alkaline earth metal salts, such as calcium chloride or magnesium sulfate, can facilitate the precipitation of highly polar azetidine derivatives[1].

Protocol: Precipitation Strategy for Polar Azetidines Self-validating step: The formation of a distinct white precipitate upon the addition of the anti-solvent confirms the successful displacement of the azetidine from the aqueous matrix.

  • Concentration: Concentrate the crude aqueous reaction mixture in vacuo to approximately 25% of its original volume to maximize the concentration of the azetidine.

  • Salt Addition: Add a saturated solution of calcium chloride ( CaCl2​ ) or magnesium sulfate ( MgSO4​ ) to the aqueous mixture[1]. This "salts out" the organic product by increasing the ionic strength of the aqueous phase.

  • Anti-Solvent Addition: Slowly add isopropyl alcohol (IPA) or ethanol under vigorous stirring until a slurry forms.

  • Isolation: Stir the slurry at 0–5 °C for 2 hours to ensure complete crystallization. Filter the precipitate and wash with cold IPA.

  • Drying: Dry the isolated solid under high vacuum at 40 °C to yield the pure azetidine salt.

Acid-Mediated Ring-Opening Degradation

Q: My azetidine degrades during acidic workup or amide coupling. How do I prevent ring-opening?

A: The azetidine ring possesses significant inherent ring strain (approximately 25.4 kcal/mol)[2]. This strain acts as a thermodynamic driving force for decomposition. When the azetidine nitrogen is protonated (low pH) or coordinated to a Lewis acid, the ring becomes highly susceptible to nucleophilic attack, leading to SN​2 -type ring cleavage[2].

A comprehensive study published in ACS Medicinal Chemistry Letters () demonstrated that N-substituted azetidines undergo rapid acid-mediated intramolecular ring-opening[3]. The causality is clear: protonation activates the adjacent carbon-nitrogen bond, lowering the activation energy required for nucleophiles (like water, chloride, or pendant amides) to break the ring, with half-lives dropping to <10 minutes at pH 1.8 for certain derivatives[3].

Table 1: Effect of pH on Azetidine Stability (Model Data based on Bai et al.)

pH LevelAzetidine StateHalf-Life ( T1/2​ )Primary Degradation Pathway
pH 7.0 (Neutral) Free BaseStable (>24 h)None
pH 2.7 (Mild Acid) Partially Protonated1.2 hoursNucleophilic ring cleavage
pH 1.8 (Strong Acid) Fully Protonated< 10 minutesRapid intramolecular ring-opening

Protocol: pH-Controlled Workup for Acid-Sensitive Azetidines Self-validating step: Monitoring the aqueous layer with pH paper ensures the environment remains above the critical degradation threshold (pH > 7) before any organic extraction begins.

  • Quenching: Quench the reaction mixture by slowly adding it to a pre-cooled (0 °C) saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ). Do not add the acid directly to the azetidine.

  • pH Verification: Verify that the pH of the aqueous layer is between 8 and 10. If it is lower, add 1M NaOH dropwise until the target pH is reached.

  • Extraction: Extract the free base using a non-nucleophilic organic solvent such as dichloromethane (DCM) or methyl tert-butyl ether (MTBE).

  • Washing: Wash the combined organic layers with brine (pH adjusted to 8) to remove residual aqueous impurities without introducing acidity.

Volatility and Product Loss

Q: I observe significant product loss during the concentration of the organic phase in vacuo. What is happening?

A: Low molecular weight, unsubstituted, or N-alkyl azetidines are highly volatile as free bases. Their low boiling points mean they are easily co-evaporated with common extraction solvents like diethyl ether or DCM during rotary evaporation.

To prevent this, the causality of volatility must be addressed by increasing the molecular weight and ionic character of the compound. Converting the volatile free base into a stable, non-volatile hydrochloride (HCl) salt prior to solvent removal ensures quantitative recovery.

Protocol: Anhydrous HCl Salt Precipitation Self-validating step: The immediate formation of a white crystalline solid upon the addition of HCl in ether confirms the conversion of the volatile free base into the stable salt.

  • Drying: Dry the combined organic extracts (preferably in diethyl ether) over anhydrous sodium sulfate ( Na2​SO4​ ) and filter.

  • Cooling: Transfer the filtrate to a round-bottom flask and cool to 0 °C in an ice bath.

  • Salt Formation: Slowly add a stoichiometric amount of 2M HCl in diethyl ether dropwise under an inert atmosphere (Nitrogen/Argon).

  • Filtration: Filter the resulting white precipitate using a Büchner funnel. Wash the solid with cold, dry diethyl ether.

  • Storage: Store the highly stable azetidine hydrochloride salt in a desiccator.

Advanced Derivatization for Isolation

Q: Are there late-stage derivatization methods to improve the stability and lipophilicity of azetidines prior to isolation?

A: Yes. If the free azetidine is too polar or unstable to isolate, in situ derivatization is the preferred strategy. Converting the azetidine NH to an N-Boc, N-Cbz, or N-pentafluorosulfanyl ( N-SF5​ ) group drastically reduces basicity, eliminates water solubility, and sterically protects the ring from nucleophilic attack. Recent advancements highlighted in ChemRxiv () show that N-SF5​ azetidines exhibit exceptional chemical stability in various aqueous and buffered media, making them highly suitable for standard workup procedures[4].

Workflow Visualization

The following diagram outlines the logical decision tree for isolating azetidines based on their specific physical and chemical properties.

AzetidineWorkup Start Crude Azetidine Reaction Mixture CheckPolarity Is the azetidine highly polar/water-soluble? Start->CheckPolarity AqueousWorkup Standard LLE (Maintain pH > 7) CheckPolarity->AqueousWorkup No PolarWorkup Continuous Extraction or Ion Exchange CheckPolarity->PolarWorkup Yes CheckVolatility Is the free base highly volatile? AqueousWorkup->CheckVolatility AcidWarning Warning: Ring-opening at low pH (< 3) AqueousWorkup->AcidWarning If Acidic PolarWorkup->CheckVolatility Evaporate Concentrate in vacuo (< 30 °C) CheckVolatility->Evaporate No SaltOut Precipitate as HCl salt in dry Et2O CheckVolatility->SaltOut Yes PureProduct Pure Azetidine Product Evaporate->PureProduct SaltOut->PureProduct

Logical workflow for troubleshooting azetidine isolation based on polarity and volatility.

References

  • Bai, G., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021. URL:[Link]

  • European Patent Office. "Process for the preparation of an azetidine-3-carboxylic acid or salt thereof." EP0221579A1, 1987.
  • Zheng, Y., et al. "Modular Access to N–SF5 azetidines." ChemRxiv, 2024. URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

Comparative Efficacy of Dimethoxy-Substituted Azetidines vs. Traditional Antimitotics in Chemoresistant Cancer Cell Lines

As drug development pivots toward overcoming inherent and acquired chemoresistance, microtubule-targeting agents (MTAs) remain a cornerstone of oncology. Combretastatin A-4 (CA-4) is a highly potent MTA that binds to the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward overcoming inherent and acquired chemoresistance, microtubule-targeting agents (MTAs) remain a cornerstone of oncology. Combretastatin A-4 (CA-4) is a highly potent MTA that binds to the colchicine site of tubulin. However, its clinical translation has been severely hindered by rapid metabolic deactivation in certain tumor types.

Recent structural optimizations have identified 1-(3,5-dimethoxyphenyl)azetidin-2-ones as a superior, metabolically stable scaffold[1]. By replacing the traditional 3,4,5-trimethoxyphenyl ring of CA-4 with a 3,5-dimethoxy azetidine core, researchers have successfully bypassed enzymatic resistance while maintaining, and in some cases exceeding, nanomolar antimitotic efficacy[1].

This guide provides an objective, data-driven comparison of dimethoxy-substituted azetidines against standard MTAs, detailing the mechanistic rationale, comparative IC50 values, and the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Rationale: Overcoming UGT-Mediated Resistance

In colorectal cancer models (such as the HT-29 cell line), CA-4 is rapidly deactivated via glucuronidation by UDP-glucuronosyltransferases (UGTs)[1]. This metabolic vulnerability shifts the IC50 of CA-4 from the low nanomolar range in breast cancer (MCF-7) to the micromolar range in colon cancer.

The strategic integration of a 3,5-dimethoxyphenyl azetidine scaffold serves a dual purpose:

  • Metabolic Evasion: The structural restriction and altered electron density of the azetidine ring prevent rapid UGT-mediated glucuronidation, preserving the molecule's active state in the cytosol[1].

  • Target Affinity: Molecular dynamics (MD) simulations reveal that the 3-methoxy and 5-methoxy groups form the primary hydrogen bonds with the tubulin protein backbone. The central 4-methoxy group (present in CA-4) contributes negligibly to binding, meaning its removal does not sacrifice target affinity[1].

G CA4 Combretastatin A-4 (CA-4) UGT UGT-Mediated Glucuronidation (HT-29 Cells) CA4->UGT Rapid Metabolism Tubulin Tubulin Polymerization Inhibition CA4->Tubulin MCF-7 only Azetidine Dimethoxy-Azetidine (e.g., 12l) Azetidine->UGT Evades Azetidine->Tubulin MCF-7 & HT-29 Resistance Chemoresistance (IC50 > 3800 nM) UGT->Resistance Apoptosis Apoptosis / Cell Death (IC50 < 10 nM) Tubulin->Apoptosis

Signaling and metabolic bypass of dimethoxy-azetidines vs. CA-4.

Comparative Quantitative Data (IC50 Values)

The table below summarizes the antiproliferative activity of synthesized azetidin-2-one derivatives compared to CA-4[1]. The data highlights the stark contrast in efficacy when transitioning from a UGT-deficient line (MCF-7) to a UGT-rich, chemoresistant line (HT-29).

CompoundRing A SubstitutionRing B SubstitutionAzetidine C-3MCF-7 IC50 (nM)HT-29 IC50 (nM)
CA-4 (Control) 3,4,5-trimethoxyphenyl3-OH, 4-OMe-phenylN/A (Stilbene)4.63810
12l 3,5-dimethoxyphenyl4-ethoxyphenylHydroxyl103
12k 3,5-dimethoxyphenyl4-methoxyphenylHydroxyl1.512
12o 3,5-dimethoxyphenyl4-methoxyphenylUnsubstituted5589
12t 3,4,5-trimethoxyphenyl4-ethoxyphenylHydroxyl715

Key Analytical Takeaways:

  • Compound 12l demonstrates a >1000-fold improvement over CA-4 in the chemoresistant HT-29 line (3 nM vs. 3810 nM), proving the metabolic stability of the 3,5-dimethoxy azetidine core[1].

  • The C-3 Hydroxyl Requirement: Comparing 12k (C-3 hydroxylated) to 12o (C-3 unsubstituted) reveals that the hydroxyl group is critical for maximizing nanomolar potency, likely due to supplementary hydrogen bonding within the colchicine pocket[1].

Self-Validating Experimental Methodologies

To accurately benchmark novel azetidines against standard MTAs, the experimental design must account for cell cycle kinetics and metabolic variables. Below is the optimized, self-validating protocol for determining comparative IC50 values.

Workflow Seed Seed Cells (MCF-7 / HT-29) Dose Compound Dosing (0.1 nM - 10 µM) Seed->Dose Assay Viability Assay (Resazurin / MTT) Dose->Assay Read Absorbance Readout Assay->Read Curve IC50 Calculation (Non-linear Reg.) Read->Curve

Self-validating experimental workflow for determining IC50 values.

Protocol: Comparative Cell Viability Assay

1. Cell Seeding & Synchronization

  • Action: Seed MCF-7 and HT-29 cells at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Causality: Allowing 24 hours ensures cells re-enter the log phase of growth. Antimitotic agents require active cell division (G2/M phase transition) to exert cytotoxicity. Testing quiescent cells will yield artificially inflated IC50 values.

2. Compound Dosing & Internal Validation

  • Action: Treat cells with serial dilutions of azetidine compounds (e.g., 12l, 12k) and CA-4 ranging from 0.1 nM to 10 µM. Incubate for 72 hours.

  • Causality (The Self-Validating Step): CA-4 must be run in parallel on the same plate. If CA-4 fails to show an IC50 > 3000 nM in the HT-29 plate, the researcher immediately knows the HT-29 cells have lost their specific UGT expression profile (often due to high passage numbers), invalidating the resistance model. A 72-hour incubation is strictly required to allow the cells to undergo at least two doubling times, ensuring the capture of delayed apoptotic events following mitotic arrest.

3. Metabolic Viability Readout

  • Action: Add Resazurin or MTT reagent for the final 4 hours of incubation. Measure fluorescence/absorbance.

  • Causality: These reagents measure active mitochondrial metabolism rather than just physical cell presence. Because MTAs often cause cells to arrest and enlarge before dying, purely physical counts can misrepresent viability.

4. Data Synthesis

  • Action: Calculate IC50 using non-linear regression (variable slope, four-parameter logistic curve).

Conclusion

The transition from trimethoxyphenyl stilbenes (CA-4) to dimethoxy-substituted azetidines represents a critical leap in the rational design of microtubule-targeting agents. By understanding the causality behind chemoresistance—specifically UGT-mediated glucuronidation—drug developers can utilize the 1-(3,5-dimethoxyphenyl)azetidin-2-one scaffold to achieve single-digit nanomolar IC50 values in historically resistant colon cancer models[1].

References

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)
  • Design, Synthesis, In Silico Studies and In Vitro Anticancer Activity of 3‐(4‐Methoxyphenyl)
  • Source: National Institutes of Health (NIH)

Sources

Validation

assessing the selectivity of 1-(3,5-Dimethoxybenzyl)azetidine against different biological targets

Assessing the Selectivity of 1-(3,5-Dimethoxybenzyl)azetidine: A Comparative Guide for Multi-Target Profiling As fragment-based drug discovery (FBDD) evolves, the need for rigid, low-molecular-weight scaffolds with predi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Selectivity of 1-(3,5-Dimethoxybenzyl)azetidine: A Comparative Guide for Multi-Target Profiling

As fragment-based drug discovery (FBDD) evolves, the need for rigid, low-molecular-weight scaffolds with predictable pharmacokinetic properties has become paramount. 1-(3,5-Dimethoxybenzyl)azetidine (Molecular Formula: C13​H17​N ) has emerged as a privileged structural core[1]. The four-membered azetidine ring provides critical conformational rigidity and metabolic stability, while the 3,5-dimethoxybenzyl moiety acts as a versatile pharmacophore, offering optimized lipophilicity and hydrogen bond acceptor capabilities for deep hydrophobic pocket insertion[1].

However, a scaffold's utility is defined by its selectivity. This guide objectively evaluates the baseline selectivity and performance of the 1-(3,5-Dimethoxybenzyl)azetidine core—and its immediate derivatives—across three distinct biological targets, comparing its efficacy against standard pharmacological alternatives.

Target Selectivity & Performance Comparison

Target A: STAT3 (SH2 Domain)

Signal Transducer and Activator of Transcription 3 (STAT3) is a cytoplasmic transcription factor whose aberrant activation drives tumor progression.

  • Mechanism of Action: Azetidine amides derived from this scaffold competitively bind to the STAT3 SH2 domain, preventing the pTyr-SH2 interactions necessary for STAT3 dimerization and nuclear translocation[2].

  • Comparative Performance: While traditional proline-based inhibitors struggle with cell membrane permeability, the azetidine core resolves these physicochemical bottlenecks. Scaffold derivatives demonstrate sub-micromolar STAT3-inhibitory potencies ( IC50​ of 0.34 – 0.55 μM) and exhibit a >30-fold selectivity over homologous STAT1 and STAT5 pathways[2].

Target B: Tubulin (Colchicine Binding Site)

Disrupting cytoskeleton dynamics is a validated approach for inducing mitotic arrest in oncology.

  • Mechanism of Action: The 3,5-dimethoxyphenyl motif mimics the A-ring of classical antimitotic agents, allowing the azetidine core to act as an allosteric modulator at the colchicine binding site of the tubulin heterodimer[3].

  • Comparative Performance: Combretastatin A-4 (CA-4) is a standard colchicine-site binder but suffers from rapid metabolism via glucuronidation in chemoresistant HT-29 colon cancer cells, resulting in a poor IC50​ of 3810 nM[3]. Conversely, 1-(3,5-dimethoxyphenyl)azetidine derivatives bypass this resistance mechanism entirely, achieving potent sub-micromolar antiproliferative activity with IC50​ values as low as 12 nM in the same HT-29 cell lines[3].

Target C: Mycobacterial Mycolate Assembly

Tuberculosis (TB) requires novel mechanisms to combat multidrug-resistant (MDR) strains.

  • Mechanism of Action: Azetidine derivatives interfere with cell envelope biogenesis by blocking late-stage mycolic acid biosynthesis[4].

  • Comparative Performance: Compared to frontline drugs like Isoniazid, which face widespread enzymatic resistance, the azetidine scaffold exhibits potent bactericidal activity ( MIC99​ < 10 μM) against MDR-TB without any detectable cross-resistance, highlighting a highly selective and distinct mode of action[4].

Quantitative Data Summary

The following table synthesizes the quantitative binding and inhibitory metrics of the azetidine scaffold against standard alternatives.

Target PathwayBiological ModelScaffold Derivative PerformanceStandard AlternativeSelectivity / Advantage
STAT3 (SH2 Domain) MDA-MB-231 Breast Cancer Cells IC50​ : 0.34 – 0.55 μM Kd​ : 880 nMProline-based inhibitors ( IC50​ > 1 μM)>30-fold selectivity over STAT1/STAT5; superior membrane permeability.
Tubulin (Colchicine Site) HT-29 Chemoresistant Colon Cancer IC50​ : 12 nM – 89 nMCombretastatin A-4 ( IC50​ : 3810 nM)Evades rapid UGT-mediated glucuronidation resistance.
Mycolate Assembly MDR-TB Strains MIC99​ : < 10 μMIsoniazid (Resistance prevalent)Distinct transcriptomic profile; zero detectable drug resistance.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the experimental methodologies used to assess this scaffold must be self-validating. Below are the optimized protocols for profiling target selectivity.

Protocol 1: Isothermal Titration Calorimetry (ITC) for STAT3 Binding Affinity

Causality: ITC is selected over Surface Plasmon Resonance (SPR) because it measures the thermodynamics ( ΔH , ΔS ) of the binding event in solution. Tethering STAT3 to an SPR chip can cause steric occlusion of the SH2 domain, leading to false negatives. Self-Validation: A reverse-titration control (protein into ligand) is mandatory to confirm that the stoichiometry ( N -value) remains consistent, ruling out non-specific compound aggregation.

  • Sample Preparation & Degassing: Dialyze both purified STAT3 protein and the 1-(3,5-Dimethoxybenzyl)azetidine compound into the exact same buffer (50 mM HEPES, pH 7.5, 150 mM NaCl). Why? Even a 1% DMSO mismatch generates massive heats of dilution that mask the binding signal. Degas samples for 10 minutes under a vacuum to prevent microbubbles from disrupting the cell's thermal equilibrium.

  • Titration Execution: Load 10 μM STAT3 into the sample cell and 100 μM azetidine ligand into the syringe. Set the instrument to 25°C. Perform 20 injections of 2 μL each. Note: Program the first injection to 0.5 μL and explicitly discard it from data deconvolution to account for syringe tip diffusion during the equilibration phase.

  • Data Deconvolution: Run a buffer-only injection control to subtract the background heat of dilution. Fit the integrated thermogram data to a one-set-of-sites binding model to extract the dissociation constant ( Kd​ ).

Protocol 2: Tubulin Polymerization Kinetic Assay

Causality: A fluorescence-based kinetic assay is superior to endpoint colorimetric assays because it captures the nucleation, elongation, and steady-state phases of microtubule assembly in real-time. This differentiates true colchicine-site elongation inhibitors from non-specific nucleating agents. Self-Validation: The inclusion of Combretastatin A-4 (CA-4) as a positive control validates the dynamic range of the assay, while a DMSO-only vehicle control establishes the uninhibited polymerization baseline ( Vmax​ ).

  • Reagent Assembly on Ice: Combine purified porcine brain tubulin (>99% pure) with 1 mM GTP and a fluorescent reporter (e.g., DAPI) in a cold PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9). Why? Tubulin spontaneously polymerizes at 37°C; assembling the assay on ice prevents premature nucleation and establishes a true zero-baseline.

  • Compound Incubation: Dispense the azetidine compound across a concentration gradient (10 nM to 1 μM) into a 96-well half-area plate. Add the cold tubulin mixture.

  • Kinetic Monitoring: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex 360 nm / Em 420 nm) every 60 seconds for 1 hour. Calculate the Vmax​ of the linear elongation phase. A dose-dependent reduction in Vmax​ confirms target engagement at the colchicine site.

Selectivity Pathway Visualization

SelectivityWorkflow cluster_STAT3 Target 1: STAT3 (SH2 Domain) cluster_Tubulin Target 2: Tubulin (Colchicine Site) cluster_TB Target 3: Mycolate Assembly Scaffold 1-(3,5-Dimethoxybenzyl)azetidine Core Scaffold STAT3_Bind High-Affinity Binding (Kd ~880 nM) Scaffold->STAT3_Bind Tub_Bind Allosteric Modulation (IC50 ~12 nM) Scaffold->Tub_Bind TB_Bind Cell Envelope Biogenesis Interference Scaffold->TB_Bind STAT3_Inhib Inhibits Dimerization & Nuclear Translocation STAT3_Bind->STAT3_Inhib Tub_Inhib Disrupts Microtubule Polymerization Tub_Bind->Tub_Inhib TB_Inhib Bactericidal Activity (MIC99 < 10 μM) TB_Bind->TB_Inhib

Multi-target selectivity profile of the 1-(3,5-Dimethoxybenzyl)azetidine scaffold.

Sources

Comparative

Cross-Validation of In Vitro and In Vivo Results for Azetidine-Based Compounds: A Comparative Guide

The integration of saturated nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. As drug discovery moves away from flat, sp2-hybridized aromatic rings toward structurally complex, sp3-rich sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The integration of saturated nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. As drug discovery moves away from flat, sp2-hybridized aromatic rings toward structurally complex, sp3-rich scaffolds, the four-membered azetidine ring has emerged as a highly privileged motif. FDA-approved drugs such as baricitinib, cobimetinib, and sarolaner leverage the azetidine core to optimize physicochemical properties, enhance receptor selectivity, and mitigate metabolic liabilities 1.

For drug development professionals, selecting between an azetidine, a pyrrolidine (five-membered), or a piperidine (six-membered) ring requires rigorous cross-validation between in vitro biochemical assays and in vivo pharmacokinetic/pharmacodynamic (PK/PD) models. This guide provides an objective, data-driven comparison of azetidine-based compounds against their larger ring counterparts, detailing the causality behind their performance and providing self-validating experimental protocols for robust in vitro-in vivo correlation (IVIVC).

Structural Rationale: Azetidine vs. Pyrrolidine and Piperidine

The pharmacological profile of a drug is fundamentally dictated by its three-dimensional shape, basicity, and lipophilicity. The high ring strain (~26 kcal/mol) and conformational rigidity of azetidines restrict the number of accessible rotamers, effectively locking the molecule into its bioactive conformation. This reduces the entropic penalty upon target binding.

Furthermore, ring contraction from a piperidine or pyrrolidine to an azetidine directly impacts the absorption, distribution, metabolism, and excretion (ADME) profile 2. Azetidines generally exhibit lower lipophilicity (logP) and a lower pKa compared to their larger homologs, which translates to enhanced aqueous solubility and altered metabolic vulnerability.

Table 1: Representative Physicochemical Comparison of N-Heterocycles
PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Relative Lipophilicity (logP) LowestModerateHighestAzetidines reduce non-specific binding and improve aqueous solubility.
Conformational Flexibility Highly rigidModerately flexibleHighly flexibleAzetidines lower the entropic penalty upon target binding.
Metabolic Liability Sites Low (Sterically hindered)ModerateHigh (Prone to N-dealkylation)Azetidines block Phase I CYP450-mediated N-dealkylation.
Aqueous Solubility HighModerateLowCrucial for oral bioavailability and formulation.

In Vitro Profiling: Metabolic Stability and Target Engagement

The Causality of Metabolic Stability

A primary reason researchers substitute piperidines with azetidines is to circumvent rapid Phase I metabolism. For example, in the optimization of serotonin-4 (5-HT4) partial agonists, piperidine-based candidates underwent rapid N-dealkylation and conversion into cyclized oxazolidine metabolites 3. Replacing the piperidine ring with an azetidine completely blocked the N-dealkylation pathway, significantly extending the in vitro half-life while maintaining target potency.

Protocol 1: Self-Validating Liver Microsomal Stability Assay

To accurately predict in vivo hepatic clearance, the in vitro intrinsic clearance ( CLint​ ) must be determined using human or animal liver microsomes (HLM/RLM). This protocol includes built-in controls to ensure the observed degradation is strictly CYP450-mediated.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw liver microsomes on ice.

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration: 0.5 mg/mL), and the test compound (final concentration: 1 µM, keeping organic solvent <0.5% v/v).

  • Self-Validation Controls:

    • Minus-NADPH Control: Incubate the compound without the NADPH regenerating system to rule out chemical instability or non-CYP enzymatic degradation.

    • Positive Control: Run a known high-clearance drug (e.g., Verapamil) in parallel to verify microsomal enzymatic activity.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration: 1 mM).

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope represents the elimination rate constant ( k ). Calculate in vitro t1/2​=0.693/k and CLint​=(k×V)/microsomal protein .

In Vivo Validation: Pharmacokinetics & Efficacy Translation

In vitro stability data is only valuable if it accurately predicts in vivo exposure. The structural contraction to an azetidine often yields a superior in vivo PK profile. In the discovery of inhaled DDR1/2 kinase inhibitors for Idiopathic Pulmonary Fibrosis (IPF), researchers found that while pyrrolidine derivatives exhibited potent target engagement, they suffered from suboptimal kinase selectivity and cytotoxicity 4. Ring contraction to an azetidine scaffold (Compound 37) reduced lipophilicity, improved the safety profile, and delivered an excellent in vivo pharmacokinetic profile with prolonged target coverage.

Table 2: Cross-Validation Data (DDR1 Inhibitor Scaffolds)
ParameterPyrrolidine ScaffoldAzetidine ScaffoldIVIVC Interpretation
DDR1 Potency ( IC50​ ) 12 nM8 nMAzetidine maintains/improves target binding via conformational rigidity.
Kinase Selectivity Suboptimal (29 off-targets)High (Minimal off-targets)Reduced lipophilicity of azetidine prevents promiscuous hydrophobic binding.
In Vitro CLint​ (HLM) High (>50 µL/min/mg)Low (<15 µL/min/mg)Azetidine blocks metabolically labile sites, predicting lower in vivo clearance.
In Vivo Half-Life ( t1/2​ ) 1.2 hours4.5 hoursIn vitro stability directly translates to prolonged in vivo systemic circulation.
Protocol 2: In Vivo Pharmacokinetic Profiling in Murine Models

To cross-validate the in vitro findings, an in vivo PK study must be executed to determine systemic clearance, volume of distribution, and oral bioavailability.

Step-by-Step Methodology:

  • Subject Preparation: Fast male C57BL/6 mice (n=3 per route) for 12 hours prior to oral dosing; provide water ad libitum.

  • Formulation Validation: Prepare the azetidine compound in a biocompatible vehicle (e.g., 5% DMSO / 10% Solutol / 85% Saline). Self-Validation Step: Visually inspect and analyze the formulation via HPLC pre- and post-dosing to ensure no precipitation or degradation occurred.

  • Administration:

    • Intravenous (IV) cohort: Administer 1 mg/kg via the lateral tail vein.

    • Oral (PO) cohort: Administer 5 mg/kg via oral gavage.

  • Serial Sampling: Collect blood samples (approx. 30 µL) via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.

  • Bioanalysis: Extract plasma samples using protein precipitation (acetonitrile + IS). Quantify compound concentrations using a validated LC-MS/MS method.

  • PK Parameter Derivation: Use non-compartmental analysis (NCA) to calculate Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vss), and Bioavailability (%F = [AUC_PO / Dose_PO] /[AUC_IV / Dose_IV] × 100).

Cross-Validation Workflow Visualization

The transition from in vitro screening to in vivo validation is a cyclical process. The diagram below illustrates the logical flow of cross-validating azetidine-based compounds, highlighting the feedback loops required when IVIVC discrepancies arise.

G A Compound Design (Azetidine vs. Pyrrolidine/Piperidine) B In Vitro Profiling (Microsomal CLint, Target IC50) A->B Synthesize & Screen B->A High Turnover (Modify Scaffold) C In Vivo Pharmacokinetics (Clearance, Half-life, Bioavailability) B->C High Stability & Potency C->A Poor Bioavailability (Optimize logP) D In Vivo Pharmacodynamics (Disease Model Efficacy) C->D Favorable PK Profile E IVIVC Analysis (Candidate Selection) D->E Efficacy Confirmed

Figure 1: Cross-validation workflow for azetidine-based drug candidates.

Conclusion

The strategic incorporation of an azetidine ring is far more than a simple structural tweak; it is a calculated maneuver to optimize the physicochemical and metabolic fate of a drug candidate. By systematically cross-validating in vitro microsomal stability assays with in vivo pharmacokinetic models, drug development professionals can confidently demonstrate that the azetidine scaffold mitigates the N-dealkylation liabilities of piperidines and the off-target toxicities of pyrrolidines. Implementing the self-validating protocols outlined in this guide ensures that the transition from benchtop biochemistry to in vivo efficacy is both predictable and robust.

References

  • Source: Taylor & Francis / PubMed (NIH)
  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery Source: BenchChem URL
  • Source: PubMed (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Safety & Regulatory Compliance

Safety

1-(3,5-Dimethoxybenzyl)azetidine proper disposal procedures

Operational Protocol: Safe Handling and Disposal of 1-(3,5-Dimethoxybenzyl)azetidine As drug development accelerates, the use of functionalized azetidines like 1-(3,5-Dimethoxybenzyl)azetidine (C12H17NO2) has expanded si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol: Safe Handling and Disposal of 1-(3,5-Dimethoxybenzyl)azetidine

As drug development accelerates, the use of functionalized azetidines like 1-(3,5-Dimethoxybenzyl)azetidine (C12H17NO2) has expanded significantly[1]. While its strained four-membered nitrogen heterocycle and electron-rich dimethoxybenzyl moiety offer unique pharmacological scaffolding, these same structural features dictate strict handling and disposal protocols.

As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. Here, we explore the causality behind the disposal chemistry, ensuring that your laboratory's waste management is both scientifically rigorous and compliant with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Risk Assessment & Chemical Profiling

Before executing any disposal procedure, operators must understand the molecule's reactivity profile to prevent adverse reactions in centralized waste systems.

  • Basicity and Reactivity: The nitrogen atom in the azetidine ring acts as a potent Lewis base. Mixing this compound with strong acids or acid chlorides in a waste carboy will lead to rapid, exothermic protonation or acylation.

  • Oxidation Risk: The 3,5-dimethoxybenzyl group is highly electron-rich. Introduction to waste streams containing strong oxidizers (e.g., peroxides, concentrated nitric acid, or permanganates) can trigger uncontrolled oxidative degradation.

  • Environmental Toxicity: Like many functionalized amines, it poses a risk to aquatic environments and must never be disposed of via standard aqueous drain systems[2].

Table 1: Physicochemical Hazards & Waste Categorization

Chemical PropertyOperational Implication (Causality)Waste Stream Categorization
Amine Basicity Exothermic reaction with strong mineral acids.Non-Halogenated Organic Waste (unless mixed with halogens).
Electron-Rich Ring Highly incompatible with strong oxidizers.Keep strictly separate from peroxide/nitric acid waste streams.
Azetidine Ring Strain Potential for ring-opening under harsh thermal conditions.Store waste in cool, well-ventilated areas away from heat[2].
RCRA Characteristic Ignitability / Toxicity (depending on the carrier solvent)[3].EPA D-Listed or F-Listed (if spent solvent is used)[3].

Waste Segregation & Compatibility Workflow

A self-validating disposal system requires rigorous segregation at the source. The following workflow dictates the decision-making process for categorizing 1-(3,5-Dimethoxybenzyl)azetidine waste streams to prevent incompatible chemical mixing.

G start 1-(3,5-Dimethoxybenzyl)azetidine Waste Stream q1 Is the waste in aqueous solution? start->q1 aq_path Adjust pH to 6-8 (Avoid strong acids) q1->aq_path Yes q2 Contains heavy metals or halogens? q1->q2 No org_path Collect in Non-Halogenated Organic Waste aq_path->org_path Extract/Mix incineration High-Temperature Incineration (EPA RCRA) org_path->incineration q2->org_path No halo_path Collect in Halogenated Organic Waste q2->halo_path Yes halo_path->incineration

Decision matrix for the segregation and disposal of azetidine derivative waste streams.

Operational Disposal Procedures

Methodology 1: Routine Laboratory Disposal of Liquid Solutions This protocol ensures the safe transfer of 1-(3,5-Dimethoxybenzyl)azetidine reaction mixtures into centralized waste systems.

  • Step 1: Chemical Compatibility Verification. Before transferring the compound, verify the contents of the receiving waste carboy. Ensure the carboy does not contain strong acids, acid chlorides, or oxidizing agents. Causality: Preventing exothermic acid-base neutralization or oxidative cleavage of the dimethoxybenzyl group in a closed container prevents pressure buildup and potential rupture.

  • Step 2: pH Assessment (For Aqueous Emulsions). If the azetidine derivative is dissolved in an aqueous-organic emulsion, test the pH. If highly basic (pH > 10), carefully neutralize to pH 7-8 using a dilute, weak acid (e.g., 1M Citric Acid) rather than strong mineral acids to control the heat of neutralization.

  • Step 3: Containerization. Transfer the solution into a high-density polyethylene (HDPE) or PTFE-lined waste container. Do not use standard metal cans, as trace moisture combined with the amine can promote corrosion over time.

  • Step 4: RCRA Labeling. Label the container explicitly as "Hazardous Waste - Toxic/Flammable" (depending on the primary solvent). Include the full chemical name: 1-(3,5-Dimethoxybenzyl)azetidine. Never use abbreviations. This complies with EPA 40 CFR § 261.31 regulations for non-specific source wastes[3].

Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent vapor inhalation and environmental contamination.

Methodology 2: Step-by-Step Spill Containment

  • Step 1: Isolation and PPE. Evacuate non-essential personnel. Don appropriate PPE: Nitrile gloves (double-gloving recommended due to the penetrative nature of organic amines), safety goggles, and a lab coat. If the spill is large and solvent vapors are present, a half-face respirator with organic vapor cartridges is required.

  • Step 2: Containment. Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth (kieselgur), sand, or a universal chemical binder[2]. Causality: Do not use combustible materials like sawdust[2]. While sawdust is highly absorbent, its high surface area combined with an electron-rich organic compound and potential trace oxidizers creates a severe fire hazard.

  • Step 3: Mechanical Collection. Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable polyethylene bag or a dedicated solid waste bucket.

  • Step 4: Surface Decontamination. Wash the affected area with a mild, slightly acidic detergent solution to neutralize residual trace amine, followed by a water rinse. Collect all washings using absorbent pads and place them in the solid waste container. Retain contaminated washing water and dispose of it as hazardous waste[2].

  • Step 5: Final Disposition. Seal the container, label it as "Solid Hazardous Waste Contaminated with 1-(3,5-Dimethoxybenzyl)azetidine," and submit it for high-temperature incineration via your facility's EHS department. High-temperature incineration completely oxidizes the carbon framework and the azetidine nitrogen, converting them into carbon dioxide, water, and nitrogen oxides (NOx)[2]. The incinerator's scrubbing systems then capture the NOx, ensuring no toxic byproducts are released into the atmosphere, fully satisfying the Toxicity Characteristic Leaching Procedure (TCLP) avoidance mandates[4].

References

  • Chemos GmbH&Co.KG. "Safety Data Sheet: Azetidine." Chemos. [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov.[Link]

  • U.S. Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities." EPA.gov.[Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 1-(3,5-Dimethoxybenzyl)azetidine

Introduction & Chemical Identity 1-(3,5-Dimethoxybenzyl)azetidine (Catalog Number: EVT-13799515) is a specialized nitrogen-containing heterocycle utilized extensively as a scaffold in medicinal chemistry and materials sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

1-(3,5-Dimethoxybenzyl)azetidine (Catalog Number: EVT-13799515) is a specialized nitrogen-containing heterocycle utilized extensively as a scaffold in medicinal chemistry and materials science[1]. The four-membered azetidine ring imparts unique structural rigidity and reactivity, while the 3,5-dimethoxybenzyl moiety enhances lipophilicity and biological membrane permeability[1]. These physicochemical traits, while highly desirable for drug development, necessitate rigorous safety protocols due to the compound's potential for rapid dermal absorption and ring-opening reactivity under specific conditions[1].

Physicochemical Properties & Hazard Rationale

Understanding the fundamental properties of 1-(3,5-Dimethoxybenzyl)azetidine is critical for predicting its behavior in the laboratory. The table below outlines key quantitative data and the causal relationship between these properties and operational hazards.

Table 1: Quantitative Data and Hazard Causality

PropertyValueOperational Implication & Hazard Causality
Molecular Formula C12H17NO2[2]Determines stoichiometric calculations; organic nature requires standard organic waste protocols.
Molecular Weight 207.27 g/mol [2]Moderate MW; fine powder or liquid forms can become aerosolized during transfer, necessitating local exhaust ventilation.
Density ~1.1 g/cm³ (est.)[2]Slightly denser than water; dictates phase separation behavior during aqueous workups (will sit below the aqueous layer unless dissolved in a lighter organic solvent).
Structural Features Azetidine ring, Methoxy groups[1]Ring strain (azetidine) increases susceptibility to nucleophilic attack and ring-opening[1]. Methoxy groups increase solubility in organic solvents, enhancing the risk of transdermal transport if spilled on skin.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection is not merely prescriptive but based on the chemical's specific permeation kinetics and reactivity profile.

  • Hand Protection (Gloves):

    • Selection: Double-gloving is mandatory. Inner glove: Nitrile (min 4 mil). Outer glove: Solvent-specific (e.g., Butyl rubber if handled in THF/DCM, or extended-cuff Nitrile for neat powder).

    • Causality: The lipophilic 3,5-dimethoxybenzyl group acts as a permeation enhancer. Nitrile provides excellent baseline protection against the neat compound, but if dissolved in aggressive organic solvents (like Dichloromethane), nitrile degrades rapidly (breakthrough time < 5 minutes). The outer glove must match the solvent carrier.

  • Eye/Face Protection:

    • Selection: ANSI Z87.1-compliant chemical splash goggles. A full face shield is required during scale-up (>10g) or pressurized reactions.

    • Causality: Basic amines (azetidines) can cause severe ocular irritation or corneal damage upon contact.

  • Body Protection:

    • Selection: Flame-resistant (FR) lab coat (e.g., Nomex) and full-length trousers.

    • Causality: Mitigates exposure during potential flash fires if the compound is used in conjunction with highly flammable solvents (e.g., ether, THF) during ring-opening or alkylation reactions.

  • Respiratory Protection:

    • Selection: Operations must be confined to a standard chemical fume hood with a face velocity of 80-100 fpm.

    • Causality: Prevents inhalation of aerosols generated during powder transfer or solvent evaporation.

Standard Operating Procedure (SOP): Nucleophilic Functionalization Workflow

Context: 1-(3,5-Dimethoxybenzyl)azetidine is frequently subjected to nucleophilic substitution or ring-opening[1]. This protocol outlines a safe, self-validating workflow for handling the compound during a standard benchtop reaction.

Phase 1: Pre-Operation & Setup
  • Verify Hood Airflow: Ensure the fume hood monitor reads between 80-100 fpm.

    • Validation: Tape a small piece of Kimwipe to the sash; it should pull inward steadily. Do not proceed if the tissue hangs vertically.

  • Don PPE: Equip FR lab coat, safety goggles, and double gloves (Nitrile inner, appropriate outer).

  • Prepare Quench Station: Pre-position a beaker of 1M HCl or saturated ammonium chloride (NH₄Cl) inside the hood.

    • Causality: Azetidines are basic; having a mild acid ready ensures immediate neutralization of any micro-spills or runaway exothermic reactions.

Phase 2: Chemical Transfer & Reaction Execution
  • Weighing: Tare a sealed vial on the analytical balance. Transfer the required mass of 1-(3,5-Dimethoxybenzyl)azetidine inside the fume hood using a static-free spatula, seal the vial, and then weigh.

    • Causality: Weighing by difference prevents aerosolization of the compound in the open laboratory environment.

  • Solvent Addition: Dissolve the compound in the chosen anhydrous solvent (e.g., THF) under an inert atmosphere (Nitrogen or Argon) if sensitive reagents are used.

  • Reaction Monitoring: Keep the sash as low as possible. Use closed-system aliquots for TLC/LC-MS monitoring to minimize exposure.

Phase 3: Post-Reaction & Waste Disposal
  • Quenching: Slowly add the reaction mixture to the pre-prepared quench station (e.g., 1M HCl) while stirring vigorously.

    • Causality: Neutralizes the basic azetidine nitrogen, converting it to a water-soluble, less volatile, and less reactive hydrochloride salt.

  • Phase Separation: Transfer to a separatory funnel. Extract with an organic solvent (e.g., Ethyl Acetate).

  • Disposal: Segregate aqueous and organic layers. Dispose of the organic layer in the "Non-Halogenated Organic Waste" container (unless DCM/Chloroform was used, then "Halogenated").

    • Validation: Verify the pH of the aqueous layer is neutral before disposing of it in the aqueous waste carboy to prevent incompatible cross-reactions.

Spill Response Plan

  • Minor Spill (<50 mL/g):

    • Alert personnel in the immediate vicinity.

    • Cover the spill with a compatible absorbent (e.g., vermiculite or a commercial universal spill pad).

    • If the compound is neat, carefully sweep it up using a non-sparking tool to avoid dust generation.

    • Wipe the area with a mild acidic solution (e.g., dilute citric acid) to neutralize residual amine, followed by soap and water.

  • Major Spill (>50 mL/g or highly concentrated in solvent):

    • Evacuate the lab immediately.

    • Isolate the area and contact Environmental Health and Safety (EHS). Do not attempt to clean without SCBA and HazMat training.

Operational Logic & Safety Visualization

G Start Pre-Operation: PPE & Fume Hood Check Handling Chemical Handling: 1-(3,5-Dimethoxybenzyl)azetidine Start->Handling Spill Spill Detected? Handling->Spill Containment Spill Response: Isolate & Absorb Spill->Containment Yes Reaction Reaction Execution: Nucleophilic Substitution Spill->Reaction No Disposal Waste Disposal: Halogenated/Non-Halogenated Bins Containment->Disposal Reaction->Disposal

Operational workflow for 1-(3,5-Dimethoxybenzyl)azetidine handling and spill response.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.